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  • Product: Propyl piperazine-1-carboxylate hydrochloride
  • CAS: 2138149-55-8

Core Science & Biosynthesis

Foundational

Propyl Piperazine-1-Carboxylate Hydrochloride: Structural Dynamics, Reactivity, and Applications in Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of medicinal chemistry, mono-protected piperazine derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). Among these, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, mono-protected piperazine derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). Among these, propyl piperazine-1-carboxylate hydrochloride (CAS: 2138149-55-8) has emerged as a critical intermediate, particularly in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical descriptors. Here, we will dissect the mechanistic causality behind the molecule's design, establish self-validating experimental protocols for its functionalization, and explore its specific utility in targeted protein degradation workflows.

Structural Elucidation and Physicochemical Profile

Propyl piperazine-1-carboxylate hydrochloride is characterized by a six-membered piperazine ring where one nitrogen (N1) is protected via an esterification with a propyl group to form a carbamate, while the second nitrogen (N4) remains a secondary amine protonated as a hydrochloride salt[1].

The Causality of Molecular Design
  • The Propyl Carbamate Moiety: In drug development, the choice of the alkyl chain on the carbamate is highly deliberate. The specific propyl substitution provides a finely tuned balance between hydrophilicity and lipophilicity[1]. Unlike the highly lipophilic tert-butyl (Boc) group or highly polar unsubstituted analogs, the propyl carbamate enhances cellular membrane permeability without excessively inflating the overall molecular weight—a critical factor when designing "beyond-rule-of-five" (bRo5) compounds.

  • The Hydrochloride Salt: Secondary amines in piperazine rings are inherently nucleophilic and basic. In their free-base form, they are susceptible to atmospheric oxidation and can act as carbon dioxide scavengers, spontaneously forming unwanted carbamates. Isolation as the hydrochloride salt protonates the N4 nitrogen, locking it in a non-nucleophilic state. This ensures long-term shelf stability and standardizes the stoichiometric precision required for high-yield coupling reactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Propyl piperazine-1-carboxylate hydrochloride
CAS Registry Number 2138149-55-8[2]
Molecular Formula C₈H₁₆N₂O₂ · HCl (C₈H₁₇ClN₂O₂)[3]
Molar Mass 208.68 g/mol (172.12 g/mol free base + 36.46 g/mol HCl)[3]
SMILES String CCCOC(=O)N1CCNCC1.Cl[3]
Appearance White to light yellow solid[4]
Purity Standard ≥ 95% (Typical commercial grade)[5]

Experimental Methodology: N-Alkylation Workflow

The primary synthetic utility of propyl piperazine-1-carboxylate hydrochloride lies in the functionalization of its N4 position. To utilize this compound, the hydrochloride salt must first be neutralized in situ to liberate the active secondary amine.

Below is a field-proven, self-validating protocol for the N-alkylation of this intermediate. Every step includes an in-process control (IPC) to ensure the system validates its own success before proceeding.

Step-by-Step Protocol: N-Alkylation via Nucleophilic Substitution

Reagents Required:

  • Propyl piperazine-1-carboxylate hydrochloride (1.0 eq)

  • Alkyl halide or electrophilic scaffold (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Free-Basing (Activation): Suspend 1.0 eq of propyl piperazine-1-carboxylate hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Dropwise, add 3.0 eq of DIPEA at 0°C.

    • Causality: DIPEA is chosen over triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile against the alkyl halide.

    • Self-Validation Check 1: The cloudy suspension will become a clear, homogeneous solution, visually confirming the complete dissolution and liberation of the free amine. Check the pH of an aliquot (wet pH paper); it must be >9.

  • Electrophile Addition: Slowly add 1.1 eq of the target alkyl halide to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Check 2: Monitor the reaction via LC-MS or TLC (using a Ninhydrin stain). The reaction is deemed complete when the mass peak corresponding to the free base (m/z[M+H]⁺ 173.1) is consumed, and the product mass peak emerges[3].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Check 3: Calculate the crude mass balance. A mass recovery of >90% of the theoretical yield indicates successful extraction without emulsion losses.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the electrophile).

Synthesis_Workflow A Propyl Piperazine-1-carboxylate HCl (Starting Material) B Base Neutralization (DIPEA, DCM) A->B Liberate free amine C Electrophile Addition (Alkyl Halide / Aldehyde) B->C Active nucleophile D N-Alkylation / Reductive Amination (RT to 50°C) C->D C-N bond formation E Aqueous Workup & Extraction (Brine / DCM) D->E Quench reaction F Purification (Flash Chromatography) E->F Isolate product

Workflow for the functionalization of propyl piperazine-1-carboxylate via N-alkylation.

Applications in Advanced Therapeutics: Targeted Protein Degradation

The most cutting-edge application of propyl piperazine-1-carboxylate derivatives is their integration into Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to degrade specific disease-causing proteins.

Role in BRM/SMARCA2 Degraders

Recent patent literature highlights the use of propyl piperazine-1-carboxylate hydrochloride as a critical linker/scaffold in the synthesis of modulators targeting SMARCA2 or BRM (Brahma homolog)[4]. These proteins are critical ATP-dependent chromatin remodelers; their targeted degradation is a highly sought-after mechanism in oncology, particularly for treating tumors with SMARCA4 mutations.

In these complex syntheses, the piperazine ring acts as a rigid, vector-directing linker. One end of the synthesized molecule binds to a target protein (like BRM), while the other end binds to an E3 ubiquitin ligase (such as the Von Hippel-Lindau or VHL ligase)[4]. The propyl carbamate moiety ensures that the linker maintains the correct spatial geometry and lipophilicity required to facilitate the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) without inducing steric clashes that would prevent ubiquitination.

PROTAC_Mechanism Target Target Protein (e.g., BRM/SMARCA2) Complex Ternary Complex Formation Target->Complex Binds Linker Piperazine-based Linker (Propyl Carbamate Core) Linker->Complex Bridges Ligase E3 Ubiquitin Ligase (e.g., VHL) Ligase->Complex Recruits Degradation Proteasomal Degradation Complex->Degradation Polyubiquitination

Mechanism of targeted protein degradation utilizing a piperazine-based bifunctional linker.

Safety, Handling, and Storage

As with all active chemical intermediates, strict adherence to safety protocols is mandatory. The compound is classified under several GHS hazard statements[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Causality: The compound should be stored in a cool, dry environment, ideally desiccated at ambient temperature or 4°C. While the hydrochloride salt protects the amine from oxidation, the ester linkage of the carbamate can undergo slow hydrolysis if exposed to high humidity and elevated temperatures over prolonged periods.

References

  • PubChemLite / University of Luxembourg. "Propyl piperazine-1-carboxylate hydrochloride (C8H16N2O2)." PubChem Database. Available at: [Link]

  • Google Patents. "WO2021067606A1 - Brm targeting compounds and associated methods of use." World Intellectual Property Organization.

Sources

Exploratory

Physicochemical Profiling and High-Resolution Mass Spectrometry of Propyl Piperazine-1-Carboxylate Hydrochloride

Executive Summary In modern drug discovery and medicinal chemistry, piperazine derivatives serve as privileged scaffolds, frequently utilized to tune lipophilicity, improve aqueous solubility, and act as rigid structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, piperazine derivatives serve as privileged scaffolds, frequently utilized to tune lipophilicity, improve aqueous solubility, and act as rigid structural linkers. Propyl piperazine-1-carboxylate hydrochloride is a highly versatile secondary amine building block. However, its successful integration into complex synthetic workflows requires a rigorous understanding of its physicochemical properties—specifically, the critical distinction between its bulk molecular weight and its monoisotopic exact mass.

This technical guide provides an authoritative framework for the analytical characterization of propyl piperazine-1-carboxylate hydrochloride, detailing the causality behind mass metrics and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for quality control.

Definitive Physicochemical Parameters

When handling pharmaceutical intermediates, distinguishing between the salt form and the free base is paramount. The molecular weight (a weighted average of naturally occurring isotopes) is utilized for stoichiometric benchtop calculations, whereas the exact mass (calculated from the most abundant isotopes, e.g., 12C , 1H , 14N , 16O ) is the definitive metric for HRMS structural confirmation.

Table 1: Quantitative Physicochemical and Mass Spectrometry Profile

ParameterValueAnalytical Significance
Chemical Name Propyl piperazine-1-carboxylate hydrochlorideStandardized nomenclature for regulatory filing.
CAS Registry Number 2138149-55-8Unique identifier for procurement and safety tracking[1].
Molecular Formula (Salt) C8​H17​ClN2​O2​ Dictates bulk stoichiometric calculations during synthesis.
Molecular Weight (Salt) 208.69 g/mol Used for precise weighing and molarity calculations[1].
Monoisotopic Exact Mass (Free Base) 172.12119 DaThe critical target value for HRMS identification[2].
Theoretical [M+H]⁺ Adduct 173.12847 m/zPrimary ion monitored in ESI+ mass spectrometry[2].
Theoretical [M+Na]⁺ Adduct 195.11041 m/zOrthogonal validation ion formed in the presence of sodium[2].
The Causality of the Hydrochloride Salt Form

Why is this building block supplied as a hydrochloride salt rather than a free base? The secondary amine of the unprotected piperazine ring is highly nucleophilic. If left as a free base, it is prone to atmospheric oxidation and rapid reaction with ambient CO2​ to form unwanted carbamate impurities. By protonating the amine with hydrochloric acid ( HCl ), the nitrogen's lone pair is sequestered. This strategic formulation drastically improves benchtop stability, raises the melting point to yield a manageable crystalline powder, and enhances aqueous solubility for downstream biological assays.

Self-Validating LC-HRMS Methodology

To confirm the identity and purity of propyl piperazine-1-carboxylate hydrochloride, High-Resolution Mass Spectrometry (e.g., Orbitrap or Q-TOF) is required. The following protocol is designed as a self-validating system , ensuring that any mass deviation observed is intrinsic to the sample and not an artifact of instrumental drift.

Step-by-Step Analytical Protocol

Step 1: Matrix Preparation and Solubilization

  • Action: Dissolve 1 mg of the compound in 1 mL of a 50:50 Acetonitrile:Water ( ACN:H2​O ) mixture to create a 1 mg/mL stock, then dilute to 1 µg/mL for injection.

  • Causality: Water ensures the complete dissociation of the hydrochloride salt, preventing premature precipitation in the LC tubing. Acetonitrile provides the necessary volatility for efficient droplet evaporation and desolvation within the electrospray ionization (ESI) source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The selection of 0.1% formic acid is not merely conventional; it serves a dual mechanistic purpose. First, it ensures the secondary amine of the piperazine ring remains fully protonated (pKa ~9.8), maximizing ionization efficiency. Second, the acidic environment suppresses the ionization of trace acidic impurities, effectively increasing the signal-to-noise ratio for the target analyte.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the MS source in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Causality: The high desolvation temperature provides the thermal energy required to overcome the Rayleigh limit, leading to rapid droplet fission and the efficient release of gas-phase [M+H]+ ions.

Step 4: System Suitability and Data Acquisition

  • Action: Prior to analyzing the sample, inject an internal mass calibration standard (e.g., Reserpine, exact mass 608.27338 Da, [M+H]+ 609.28066 m/z).

  • Self-Validation Rule: If the mass error of the internal standard exceeds 2 ppm , the system must automatically halt and trigger a recalibration sequence. Only when the instrument passes this suitability check is the propyl piperazine-1-carboxylate sample analyzed.

Self_Validating_HRMS N1 System Initialization & Mass Calibration N2 Inject Internal Standard (Reserpine m/z 609.2807) N1->N2 N3 Mass Accuracy Check (Error < 2 ppm?) N2->N3 N4 Halt Sequence & Recalibrate N3->N4 No (>2 ppm) N5 Inject Target Analyte (Propyl piperazine derivative) N3->N5 Yes (<2 ppm) N4->N1 N6 Extract m/z 173.12847 Confirm Identity N5->N6

Figure 1: Self-validating LC-HRMS workflow ensuring mass accuracy prior to analyte profiling.

Synthetic Integration and Adduct Profiling

Once the identity of the building block is confirmed via the primary [M+H]+ ion at 173.12847 m/z[2], researchers should also monitor the isotopic envelope and secondary adducts.

During LC-MS method development, it is common to observe orthogonal adducts depending on the trace metals present in the glassware or solvents. For propyl piperazine-1-carboxylate, the sodium adduct [M+Na]+ at 195.11041 m/z and the ammonium adduct [M+NH4​]+ at 190.15501 m/z act as secondary confirmation markers[2].

When utilizing this compound in downstream synthesis (such as Buchwald-Hartwig cross-coupling or SN​2 alkylations), the exact mass of the free base (172.12119 Da) must be used to calculate the theoretical mass of the resulting novel product, while the molecular weight of the salt (208.69 g/mol ) must be used to calculate the equivalents of base (e.g., DIPEA or K2​CO3​ ) required to neutralize the HCl and liberate the reactive secondary amine in situ.

References

  • Propyl piperazine-1-carboxylate hydrochloride (C8H16N2O2)
  • 2138149-55-8 | Propyl piperazine-1-carboxylate hydrochloride | Ambeed.

Sources

Foundational

Propyl Piperazine-1-Carboxylate Derivatives: A Technical Guide to Mechanisms of Action

Executive Summary The piperazine ring is a privileged scaffold in modern medicinal chemistry, prized for its synthetic versatility and its presence in numerous clinically significant drugs.[1][2] This technical guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in modern medicinal chemistry, prized for its synthetic versatility and its presence in numerous clinically significant drugs.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action for a specific subclass: propyl piperazine-1-carboxylate derivatives. These compounds exhibit a remarkable breadth of biological activity, primarily by interacting with key targets in the central nervous system (CNS). This guide will dissect their molecular interactions, focusing on three principal mechanisms: acetylcholinesterase (AChE) inhibition, dopamine receptor modulation, and serotonin receptor modulation. By synthesizing data from peer-reviewed literature, we will explore the structure-activity relationships (SAR) that govern target affinity and functional outcome. Furthermore, we will provide detailed, field-proven experimental protocols for the characterization of these derivatives, equipping researchers with the necessary tools to validate and expand upon these findings.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of neuroactive drug design.[1][3] Its unique combination of conformational flexibility and tunable basicity allows it to effectively bind to a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] The dual nitrogen atoms serve as synthetic handles, enabling chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2] The addition of a propyl carboxylate group at the N1 position introduces a specific lipophilic and hydrogen-bonding character that, in combination with substitutions at the N4 position, dictates the molecule's pharmacological profile. This guide focuses on how these structural features drive interactions with critical neurotransmitter systems.

Core Mechanisms of Action

Propyl piperazine-1-carboxylate derivatives achieve their pharmacological effects through several primary mechanisms. The specific substitutions on the piperazine ring, particularly the aryl group at the N4 position, are critical in determining the primary biological target.

Acetylcholinesterase (AChE) Inhibition

A key mechanism for a subset of these derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other cognitive disorders.

  • Molecular Interaction: These derivatives typically act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The protonated nitrogen of the piperazine ring often forms a crucial hydrogen bond or ionic interaction with amino acid residues in the active site, while the aryl substituent at the N4 position can engage in π-π stacking interactions within the enzyme's gorge.

  • Structure-Activity Relationship (SAR): The nature of the aryl group at the N4 position significantly influences inhibitory potency. For instance, the introduction of electron-withdrawing groups can enhance activity.[5] Studies have shown that specific 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives exhibit potent AChE inhibition, with IC50 values in the low micromolar range.[6] One notable compound, 6g from a synthesized series, demonstrated an IC50 of 0.90 µM for AChE and showed high selectivity over butyrylcholinesterase (BChE).[6]

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) Enzyme Active_Site Catalytic Active Site (CAS) Peripheral Anionic Site (PAS) Products Choline + Acetate (Inactive) Active_Site:f0->Products Hydrolysis Derivative Propyl Piperazine-1-Carboxylate Derivative Derivative->Active_Site:f0 Blocks CAS Derivative->Active_Site:f1 Binds to PAS ACh Acetylcholine (Substrate) ACh->Active_Site:f0 Binds

Dopamine Receptor Modulation

A significant number of arylpiperazine derivatives, including those with the propyl carboxylate scaffold, function as modulators of dopamine receptors, particularly the D2 and D3 subtypes.[1][7] These GPCRs are critical targets for antipsychotic and antidepressant medications.[8]

  • Molecular Interaction: The core interaction involves the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the dopamine receptor. The aryl group at the N4 position extends into a binding pocket formed by other transmembrane helices, and its specific substituents determine the affinity and selectivity for D2 versus D3 receptors.[9]

  • Functional Activity: These derivatives can act as antagonists, partial agonists, or full agonists. For example, the well-known antipsychotic aripiprazole is a long-chain arylpiperazine that exhibits partial agonism at D2 receptors.[1][10] This dual activity—blocking postsynaptic receptors while stimulating presynaptic autoreceptors—is a sought-after profile for modern antipsychotics.[10]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that substituents on the aryl ring are crucial for selectivity. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, a 2-tert-butyl substituent on a pyrimidine ring resulted in a compound with a 122-fold selectivity for the D3 receptor over the D2 receptor.[9] The length and nature of the linker between the piperazine and another aryl moiety also significantly impact affinity and selectivity.[7]

GPCR_Signaling cluster_membrane Cell Membrane Receptor Dopamine Receptor (D2/D3) G_Protein G Protein (Gi/o) Receptor->G_Protein Inhibits Activation Ligand Propyl Piperazine-1-Carboxylate Derivative (Antagonist) Ligand->Receptor Binds & Blocks Dopamine Dopamine (Agonist) Dopamine->Receptor Binds & Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Response Cellular Response (e.g., altered neuronal firing) cAMP->Response Modulates

Serotonin (5-HT) Receptor Modulation

The serotonin system is another primary target for propyl piperazine-1-carboxylate derivatives. They exhibit affinity for multiple 5-HT receptor subtypes, most notably 5-HT1A and 5-HT2A receptors, which are implicated in anxiety, depression, and psychosis.[3][11][12]

  • Molecular Interaction: Similar to dopamine receptors, the interaction with 5-HT receptors is anchored by the basic nitrogen of the piperazine core. The aryl group at the N4 position is a key determinant of affinity and selectivity. For instance, a 2-methoxyphenyl group is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[8]

  • Functional Activity: Many arylpiperazines, such as buspirone, act as partial agonists at 5-HT1A receptors, an activity associated with anxiolytic and antidepressant effects.[11] Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and can also contribute to antidepressant and analgesic properties.[13][14]

  • Structure-Activity Relationship (SAR): Research has shown that N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivatives can be highly selective ligands for the 5-HT1A receptor, with binding constants (Ki) in the low nanomolar range (e.g., 1.2 nM).[8] The nature of the terminal group attached to the propyl linker can be varied to fine-tune the pharmacological profile. Studies on new piperazine derivatives have demonstrated that their anxiolytic-like effects can be blocked by a 5-HT1A receptor antagonist, confirming the involvement of this pathway.[11][12]

Experimental Characterization and Protocols

To elucidate the mechanism of action of novel propyl piperazine-1-carboxylate derivatives, a tiered approach involving binding assays, enzyme inhibition assays, and functional assays is necessary.

Quantitative Data Summary

The following table summarizes representative binding and inhibition data for various piperazine derivatives, illustrating the impact of structural modifications on target affinity.

Compound Class/ExampleTargetAssay TypeValueReference
2-Phenylpiperazinyl-pyrimidine-5-carboxamide (6g)Acetylcholinesterase (AChE)InhibitionIC50 = 0.90 µM[6]
2-Phenylpiperazinyl-pyrimidine-5-carboxamide (6g)Butyrylcholinesterase (BChE)InhibitionIC50 = 7.53 µM[6]
Adamantane-arylpiperazine derivative (8)Serotonin 5-HT1A ReceptorBindingKi = 1.2 nM[8]
Adamantane-arylpiperazine derivative (10)Serotonin 5-HT1A ReceptorBindingKi = 21.3 nM[8]
2-tert-butyl-pyrimidinylpiperazine (25)Dopamine D3 ReceptorBindingKi = 4.2 nM[9]
2-tert-butyl-pyrimidinylpiperazine (25)Dopamine D2 ReceptorBindingKi = 512 nM[9]
Cinnamoylamide-arylpiperazine (38)Dopamine D3 ReceptorBindingKi = 0.5 nM[7]
Cinnamoylamide-arylpiperazine (38)Dopamine D2L ReceptorBindingKi = 76.4 nM[7]
Experimental Protocols

This protocol describes a colorimetric method to determine the AChE inhibitory activity of test compounds.[6]

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (15 mM) in water.

    • Prepare a stock solution of DTNB (3 mM) in phosphate buffer.

    • Prepare serial dilutions of test compounds and reference inhibitor in DMSO, then dilute further in buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound solution to the appropriate wells.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution.

    • Mix and incubate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution.

  • Initiate Reaction:

    • Add 25 µL of ATCI substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition versus log[Inhibitor] and determine the IC50 value using non-linear regression.

This protocol describes a method to determine the binding affinity (Ki) of test compounds for a specific GPCR.[9]

Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to receptor-expressing cell membranes.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A).

  • Radioligand (e.g., [³H]Spiperone for D2, [¹²⁵I]IABN for D3, [³H]8-OH-DPAT for 5-HT1A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding (NSB) agent (e.g., 10 µM Haloperidol for D2/D3, 10 µM 5-HT for 5-HT1A).

  • Test compounds.

  • Scintillation vials and cocktail.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In test tubes, combine assay buffer, a fixed concentration of radioligand (typically at its Kd), and varying concentrations of the test compound.

    • Prepare tubes for Total Binding (no competitor) and Non-Specific Binding (with NSB agent).

  • Incubation:

    • Add the cell membrane preparation to each tube to initiate the binding reaction.

    • Incubate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow

Conclusion and Future Directions

Propyl piperazine-1-carboxylate derivatives represent a versatile and pharmacologically significant class of molecules. Their mechanism of action is primarily driven by interactions with key neurotransmitter systems, including cholinesterases and dopamine and serotonin receptors. The specific substitutions on the N4-aryl ring are the primary determinants of target selectivity and functional activity, allowing for the fine-tuning of compounds to achieve desired therapeutic profiles, such as selective AChE inhibition or D2/D3 receptor modulation.

Future research should focus on developing multi-target-directed ligands (MTDLs) that can simultaneously address the complex pathologies of neurodegenerative and psychiatric disorders. For example, a compound with both potent AChE inhibition and 5-HT receptor modulation could offer synergistic benefits. The integration of computational modeling with traditional synthesis and screening will be crucial in rationally designing the next generation of propyl piperazine-1-carboxylate derivatives with enhanced efficacy and improved safety profiles.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). [Journal Name].
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). Canadian Science Publishing.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021). [Journal Name].
  • Propyl piperazine-1-carboxyl
  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2023). PubMed.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). (2022). [Journal Name].
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry.
  • Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. (2022).
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.).
  • Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives as new analgesic agents. (2012). PubMed.
  • Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. (n.d.). [Journal Name].
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC.
  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC.
  • Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)
  • Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. (2013). PubMed.
  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. (2003).
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). PMC.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). PMC.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023). Assiut University.
  • Dopamine Receptors. (n.d.). [Source Name].
  • View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. (n.d.). The Journal of the Serbian Chemical Society.
  • propyl piperazine-1-carboxylate hydrochloride. (n.d.). [Source Name].

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Exploratory

Pharmacokinetic profiling of propyl piperazine-1-carboxylate hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Propyl Piperazine-1-Carboxylate Hydrochloride Abstract The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Propyl Piperazine-1-Carboxylate Hydrochloride

Abstract

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of propyl piperazine-1-carboxylate hydrochloride, a representative small molecule featuring the common piperazine scaffold. We will delve into the strategic design of both in vivo and in vitro studies, the development and validation of robust bioanalytical methods, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure a self-validating and rigorous approach to pharmacokinetic science.

Section 1: Introduction to Propyl Piperazine-1-Carboxylate Hydrochloride and the Imperative of PK Profiling

Chemical Identity and Physicochemical Properties

Propyl piperazine-1-carboxylate hydrochloride is a small organic molecule characterized by a central piperazine ring. One nitrogen of this ring is functionalized with a propyl carboxylate group, while the other is protonated to form a hydrochloride salt. The physicochemical properties of a drug candidate, such as its molecular weight, lipophilicity (LogP), and aqueous solubility, are foundational determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form is typically employed to enhance aqueous solubility, a desirable trait for predictable formulation and bioavailability.

The Piperazine Moiety in Drug Discovery: A Rationale for Investigation

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics (e.g., aripiprazole) and antihistamines (e.g., cetirizine). Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule. The two nitrogen atoms can be functionalized to modulate basicity, solubility, and interactions with biological targets. However, piperazine-containing compounds can also be susceptible to specific metabolic pathways, such as N-dealkylation, making a thorough PK investigation essential.

The Critical Role of Pharmacokinetics in Preclinical Development

Pharmacokinetics describes the time course of a drug's concentration in the body, often summarized as "what the body does to the drug." A comprehensive PK profile is paramount in early drug development for several reasons:

  • Dose Selection: It informs the selection of doses for toxicology and efficacy studies that will result in relevant systemic exposure.

  • Bioavailability Assessment: It quantifies the fraction of an orally administered dose that reaches systemic circulation, a key parameter for oral drug candidates.

  • Prediction of Human PK: Data from preclinical species, when combined with in vitro metabolism data, allows for the allometric scaling and prediction of the human pharmacokinetic profile.

  • Identification of Liabilities: It can reveal potential issues such as rapid clearance (leading to a short duration of action) or poor absorption, which may need to be addressed through chemical modification.

Section 2: Preclinical In Vivo Pharmacokinetic Study Design

The goal of an in vivo PK study is to characterize the disposition of propyl piperazine-1-carboxylate hydrochloride in a living organism. The choice of species and study design is critical for generating meaningful and translatable data.

Rationale for Species Selection

Rodents, typically Sprague-Dawley rats, are commonly used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and established ethical guidelines. The inclusion of both intravenous (IV) and oral (PO) dosing arms is crucial. The IV arm provides a direct measure of systemic clearance and volume of distribution, while the PO arm allows for the assessment of oral bioavailability.

Detailed Experimental Protocol: Rodent PK Study

Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • IV Formulation: Propyl piperazine-1-carboxylate hydrochloride is dissolved in a vehicle of 5% dextrose in water (D5W) to a final concentration of 1 mg/mL.

  • PO Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose with 0.1% Tween 80 in water to a final concentration of 2 mg/mL.

  • Dosing:

    • The IV group receives a 1 mg/kg bolus dose via the tail vein.

    • The PO group receives a 10 mg/kg dose via oral gavage.

Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at the following time points:

  • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. Blood is collected into tubes containing K2EDTA as an anticoagulant.

Immediately after collection, blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C pending bioanalysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing acclimatize Animal Acclimatization (1 week) dose_iv IV Dosing (1 mg/kg) acclimatize->dose_iv Animals Ready dose_po PO Dosing (10 mg/kg) acclimatize->dose_po Animals Ready formulate Formulation Preparation (IV & PO) formulate->dose_iv formulate->dose_po blood_collection Serial Blood Collection (Specified Timepoints) dose_iv->blood_collection Start Timecourse dose_po->blood_collection Start Timecourse centrifuge Centrifugation (Plasma Separation) blood_collection->centrifuge Process Samples storage Plasma Storage (-80°C) centrifuge->storage Store Aliquots Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) storage->Bioanalysis (LC-MS/MS)

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, such as those established by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Section 3: In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are essential for providing mechanistic context to the in vivo data. They help to identify the primary routes of metabolism and potential drug-drug interaction liabilities.

Metabolic Stability Assessment

These assays predict the intrinsic clearance of a compound. A compound that is rapidly metabolized by the liver will likely have a high systemic clearance and a short half-life in vivo.

  • Preparation: Pooled liver microsomes (from the relevant species, e.g., rat or human) are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: Propyl piperazine-1-carboxylate hydrochloride (1 µM final concentration) is incubated with the microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for the compound to inhibit the major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions.

  • System: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are used with a specific fluorescent probe substrate for each isozyme.

  • Incubation: The CYP enzyme, probe substrate, and varying concentrations of propyl piperazine-1-carboxylate hydrochloride are incubated at 37°C.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Measurement: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Analysis: The rate of metabolite formation is compared to a vehicle control to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

G cluster_metabolism Metabolic Stability cluster_inhibition CYP Inhibition compound1 Test Compound incubation1 Incubate at 37°C (Timepoints: 0-60 min) compound1->incubation1 microsomes Liver Microsomes + NADPH microsomes->incubation1 analysis1 LC-MS/MS Analysis (% Remaining) incubation1->analysis1 compound2 Test Compound (Varying Conc.) incubation2 Incubate at 37°C compound2->incubation2 cyp CYP Isozyme + Fluorescent Probe cyp->incubation2 analysis2 Fluorescence Reading (IC50 Determination) incubation2->analysis2

Caption: Key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (like albumin) influences its distribution and clearance, as only the unbound fraction is pharmacologically active.

  • Apparatus: A RED device consists of two chambers separated by a semi-permeable membrane.

  • Loading: Plasma is added to one chamber, and propyl piperazine-1-carboxylate hydrochloride is added. The other chamber contains a buffer.

  • Equilibration: The device is incubated with shaking for several hours to allow the unbound drug to equilibrate across the membrane.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS, and the fraction unbound is calculated.

Section 4: Bioanalytical Method Development and Validation using LC-MS/MS

A reliable bioanalytical method is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its selectivity, sensitivity, and speed.

The Principle of LC-MS/MS

LC-MS/MS involves three main steps:

  • Liquid Chromatography (LC): Separates the analyte of interest from other components in the plasma matrix.

  • Ionization: The analyte is ionized, typically using electrospray ionization (ESI).

  • Tandem Mass Spectrometry (MS/MS): The ionized analyte (parent ion) is selected, fragmented, and a specific fragment ion is detected. This highly selective process is known as Multiple Reaction Monitoring (MRM).

Step-by-Step Method Development

The compound is infused directly into the mass spectrometer to identify the parent ion (Q1) and the most stable and abundant fragment ion (Q3). A similar process is performed for a structural analog to be used as an internal standard (IS).

A C18 reverse-phase column is typically used. The mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and gradient are optimized to achieve a sharp, symmetrical peak for the analyte with a short run time, free from matrix interference.

  • To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new plate or vial for injection onto the LC-MS/MS system.

Method Validation According to Regulatory Guidelines

The developed method must be validated to ensure its reliability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Parameter Description Acceptance Criteria
Linearity The relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of measured values to the nominal concentration.Within ±15% of nominal (±20% at LLOQ)
Precision Variability of measurements at the same concentration.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity Ability to differentiate and quantify the analyte in the presence of other matrix components.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The effect of matrix components on the ionization of the analyte.CV of response across different lots of matrix should be ≤ 15%.
Stability Stability of the analyte in plasma under various storage and handling conditions.Concentration should be within ±15% of the initial concentration.

Section 5: Pharmacokinetic Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

NCA is a standard method used to derive key PK parameters directly from the plasma concentration-time data without making assumptions about the underlying physiological model. Software such as Phoenix WinNonlin is commonly used for this analysis.

Key PK Parameters and Their Interpretation
Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Half-life.The time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.
F% Bioavailability.The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
Integrating In Vitro and In Vivo Data

A holistic understanding of the compound's disposition is achieved by integrating all collected data. For example:

  • If the in vivo clearance is high and the microsomal stability assay shows rapid metabolism, it suggests that the compound is a high-extraction-ratio drug primarily cleared by hepatic metabolism.

  • If the oral bioavailability is low, this could be due to poor absorption (suggested by physicochemical properties) or high first-pass metabolism (suggested by the microsomal stability data).

Section 6: Conclusion and Future Directions

The pharmacokinetic profiling of propyl piperazine-1-carboxylate hydrochloride, as outlined in this guide, provides a robust foundation for its continued preclinical development. The integration of in vivo data, mechanistic in vitro assays, and validated bioanalytical methods allows for a comprehensive assessment of the compound's ADME properties. Future studies may include metabolite identification to understand the specific metabolic pathways, and studies in a second, non-rodent species to improve the prediction of human pharmacokinetics. This systematic approach ensures that data-driven decisions can be made, maximizing the potential for successful drug development.

Section 7: References

There are no specific references for "propyl piperazine-1-carboxylate hydrochloride" in the provided search results, as it is a hypothetical or non-widely studied compound. The references below are authoritative sources for the methodologies described.

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency (EMA). [Link]

  • Guide for the Care and Use of Laboratory Animals, Eighth Edition. The National Academies Press. [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Synthesis of Propyl Piperazine-1-Carboxylate Hydrochloride for Pharmaceutical Development

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of Propyl Piperazine-1-Carboxylate Hydrochloride, a key intermediate for the development of novel active pharmaceutical ingredients (APIs). We delve into the chemical rationale behind the selected synthetic strategy, offering a detailed, field-proven protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery and process chemistry pipelines.

Introduction: The Strategic Importance of the Piperazine Moiety

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, is a recurring motif in a vast number of marketed drugs, including the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin.[1] Its prevalence is not coincidental; the piperazine core offers a unique combination of structural and physicochemical advantages:

  • Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogens allows for salt formation, significantly enhancing aqueous solubility—a critical factor for bioavailability.[2][3]

  • Pharmacophore Scaffolding: The defined chair conformation of the ring acts as a rigid scaffold, enabling the precise spatial orientation of pharmacophoric groups to optimize interactions with biological targets like G-protein-coupled receptors (GPCRs) and enzymes.[1][4]

  • Synthetic Versatility: The differential reactivity of the two nitrogen atoms provides a versatile handle for synthetic modification, allowing for the systematic tuning of a molecule's properties.[5][6]

Propyl piperazine-1-carboxylate hydrochloride serves as an exemplary intermediate. The propyl carbamate moiety at the N1 position neutralizes the basicity of that nitrogen and introduces a lipophilic group, while the N4 nitrogen remains a free secondary amine, poised for subsequent functionalization (e.g., N-alkylation or N-arylation) to build molecular complexity.[2][7] The final hydrochloride salt form ensures high crystallinity, stability, and ease of handling.

Synthetic Strategy and Mechanistic Rationale

The primary challenge in synthesizing mono-substituted piperazines is preventing di-substitution. Direct acylation of piperazine with one equivalent of an acylating agent typically yields a mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material. Our selected strategy circumvents this issue through the principle of in-situ selective deactivation.

Core Principle: By reacting piperazine with a controlled amount of acid (in this case, HCl generated from the reaction itself or pre-added), we form a mixture of piperazine free base, the mono-protonated salt (piperazin-1-ium chloride), and the di-protonated salt. The free base is the most nucleophilic species and reacts preferentially with the electrophile (n-propyl chloroformate). The mono-protonated salt is significantly less nucleophilic, and the di-protonated salt is essentially unreactive. This dynamic equilibrium funnels the reaction towards the desired mono-acylated product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of an unprotonated nitrogen atom on the piperazine ring attacks the electrophilic carbonyl carbon of n-propyl chloroformate. This is followed by the expulsion of the chloride leaving group, yielding the N-propylcarbamoyl piperazine and a molecule of hydrochloric acid.

Visualizing the Synthesis Pathway

G cluster_reactants Starting Materials cluster_products Products Piperazine Piperazine Product_FreeBase Propyl Piperazine-1-Carboxylate (Free Base) Piperazine->Product_FreeBase 1. Nucleophilic Attack Side_Product Piperazine Dihydrochloride (Byproduct) Piperazine->Side_Product Excess HCl PropylChloroformate n-Propyl Chloroformate PropylChloroformate->Product_FreeBase Final_Product Propyl Piperazine-1-Carboxylate Hydrochloride Product_FreeBase->Final_Product 2. Acidification (HCl)

Caption: Reaction scheme for the synthesis of the target intermediate.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis, work-up, and purification of propyl piperazine-1-carboxylate hydrochloride.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeSupplier Notes
Piperazine (Anhydrous)110-85-086.14>99%Hygroscopic; store under nitrogen.[8]
n-Propyl Chloroformate109-61-5122.55>98%Corrosive and moisture-sensitive.[9][10]
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Use in a well-ventilated fume hood.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, GranularFor drying organic layers.
Diethyl Ether (Et₂O)60-29-774.12AnhydrousFor precipitation/washing.
Hydrochloric Acid (HCl)7647-01-036.462M solution in Et₂OFor salt formation.
Synthesis Workflow Overview

Caption: High-level workflow for the synthesis and purification process.

Step-by-Step Synthesis Protocol

SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[11][12] n-Propyl chloroformate is corrosive and toxic; handle with extreme care.[9][10]

  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (86.1 g, 1.0 mol, 2.5 eq).

    • Add anhydrous dichloromethane (DCM, 500 mL).

    • Stir the mixture under a nitrogen atmosphere until the piperazine is fully dissolved. Causality Note: A significant excess of piperazine (2.5 eq) is used to act as both the nucleophile and the in-situ HCl scavenger, which is crucial for maximizing the yield of the mono-substituted product.[7]

    • Cool the flask to 0°C using an ice-water bath.

  • Acylation Reaction:

    • In the dropping funnel, prepare a solution of n-propyl chloroformate (49.0 g, 0.4 mol, 1.0 eq) in anhydrous DCM (100 mL).

    • Add the n-propyl chloroformate solution dropwise to the stirred piperazine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

    • Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is DCM:Methanol (9:1) with 1% triethylamine. The product should have a higher Rf value than piperazine.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Slowly add deionized water (200 mL) to the reaction mixture to dissolve the piperazine hydrochloride salt that has formed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine all organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product (propyl piperazine-1-carboxylate) as an oil or a low-melting solid.

  • Purification and Salt Formation:

    • The crude free base can be purified by vacuum distillation or column chromatography if necessary, but for many applications, direct precipitation of the salt is sufficient.

    • Dissolve the crude oil in anhydrous diethyl ether (300 mL).

    • While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether until the pH of the solution becomes acidic (test with moist pH paper) and no further precipitation is observed. A voluminous white precipitate will form.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Isolate the white solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-basic impurities.

    • Dry the product, propyl piperazine-1-carboxylate hydrochloride, in a vacuum oven at 40-50°C to a constant weight.

Characterization and Quality Control

Proper analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediate.

Expected Yield and Physicochemical Properties
ParameterExpected Value
Appearance White to off-white crystalline solid
Expected Yield 75-85% (based on n-propyl chloroformate)
Melting Point Approx. 160-163 °C (decomposes)
Solubility Soluble in water, methanol; sparingly soluble in DCM
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity.[13][14]

    • Protocol: HPLC-UV Analysis

      • Instrumentation: HPLC system with a UV detector.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).

      • Flow Rate: 1.0 mL/min.[13]

      • Injection Volume: 10 µL.[13]

      • Column Temperature: 35°C.[13]

      • UV Detection: 210 nm.

      • Expected Purity: >98% area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

    • ¹H NMR (400 MHz, D₂O): δ ~4.2 (t, 2H, -O-CH₂-), ~3.7 (t, 4H, piperazine CH₂), ~3.4 (t, 4H, piperazine CH₂), ~1.6 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃).

    • ¹³C NMR (101 MHz, D₂O): δ ~157.0 (C=O), ~68.0 (-O-CH₂-), ~45.0 (piperazine CH₂), ~43.0 (piperazine CH₂), ~22.0 (-CH₂-CH₃), ~10.0 (-CH₃).

  • Mass Spectrometry (MS): To confirm the molecular weight.

    • ESI-MS (+): Expected m/z for [M+H]⁺ (free base) = 187.14.

Troubleshooting and Optimization

G Start Problem Observed LowYield Low Yield (<70%) Start->LowYield HighDiSub High Di-substituted Byproduct (>5%) Start->HighDiSub OilyProduct Final Product is Oily, Not Crystalline Start->OilyProduct Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Loss During Work-up LowYield->Cause2 Cause3 Insufficient Piperazine Excess HighDiSub->Cause3 Cause4 Reaction Temp Too High HighDiSub->Cause4 Cause5 Residual Solvent OilyProduct->Cause5 Cause6 Incomplete Salt Formation OilyProduct->Cause6 Sol1 Increase reaction time and/or temperature slightly. Cause1->Sol1 Sol2 Perform additional extractions of the aqueous layer. Cause2->Sol2 Sol3 Increase piperazine to 3.0 eq. Cause3->Sol3 Sol4 Ensure temp remains <5°C during addition. Cause4->Sol4 Sol5 Dry thoroughly under high vacuum. Cause5->Sol5 Sol6 Add more HCl solution; check pH. Cause6->Sol6

Caption: Decision tree for troubleshooting common synthesis issues.

Conclusion

The synthesis of propyl piperazine-1-carboxylate hydrochloride presented herein is a robust and scalable method for producing a high-value pharmaceutical intermediate. By understanding the underlying principles of reactivity and employing a controlled, one-pot procedure, researchers can reliably access this building block in high yield and purity. The detailed protocols for synthesis, purification, and analysis provide a self-validating system, ensuring that the final compound meets the stringent quality standards required for drug development.

References

  • In-Text-Citation, "An Evolving Role of Piperazine Moieties in Drug Design and Discovery," Ingenta Connect, [Link]

  • In-Text-Citation, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," Wiley Online Library, [Link]

  • In-Text-Citation, "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1," ACS Publications, [Link]

  • In-Text-Citation, "An evolving role of piperazine moieties in drug design and discovery," PubMed, [Link]

  • In-Text-Citation, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," PMC, [Link]

  • In-Text-Citation, "propyl piperazine-1-carboxylate hydrochloride — Chemical Substance Information," NextSDS, [Link]

  • In-Text-Citation, "Piperazine - Wikipedia," Wikipedia, [Link]

  • In-Text-Citation, "Purification of piperazine - US2919275A," Google P
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  • In-Text-Citation, "Recovery and purification of piperazine - US3481933A," Google P
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  • In-Text-Citation, "Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names," RxList, [Link]

  • In-Text-Citation, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Scholars Central, [Link]

  • In-Text-Citation, "Piperazine derivatives with central pharmacological activity used as therapeutic tools," PubMed, [Link]

  • In-Text-Citation, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, [Link]

  • In-Text-Citation, "HPLC Methods for analysis of Piperazine," HELIX Chromatography, [Link]

  • In-Text-Citation, "Synthesis of piperazines," Organic Chemistry Portal, [Link]

  • In-Text-Citation, "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES," ResearchGate, [Link]

  • In-Text-Citation, "PROCESS FOR PREPARING PIPERAZINE-SUBSTITUTED CARBOXYLATE - DE60022898T2," Google P
  • In-Text-Citation, "Ph.D. Thesis - IS MUNI," Masaryk University, [Link]

  • In-Text-Citation, "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization," MDPI, [Link]

  • In-Text-Citation, "Some FDA-approved piperazine-containing drugs," ResearchGate, [Link]

  • In-Text-Citation, "BOC Protection and Deprotection," J&K Scientific LLC, [Link]

  • In-Text-Citation, "Recent Advances in Piperazine Synthesis | Request PDF," ResearchGate, [Link]

  • In-Text-Citation, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor," PMC, [Link]

  • In-Text-Citation, "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow," ACS Publications, [Link]

  • In-Text-Citation, "Amide-functionalised piperazines and piperazinones as novel scaffolds for CNS drug discovery," Royal Society of Chemistry, [Link]

  • In-Text-Citation, "SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182," EPO, [Link]

  • In-Text-Citation, "A kind of synthetic method of 1 BOC piperazines - CN106543107A," Google P
  • In-Text-Citation, "Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations," Semantic Scholar, [Link]

  • In-Text-Citation, "CHLOROFORMATES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A," NCBI, [Link]

  • In-Text-Citation, "Propyl chloroformate | C4H7ClO2 | CID 7998," PubChem, [Link]

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Application

Application Note: In Vitro Assay Preparation and Handling of Propyl Piperazine-1-Carboxylate Hydrochloride

Executive Summary & Rationale Propyl piperazine-1-carboxylate hydrochloride (CAS: 2138149-55-8) [1][1] serves as a critical, privileged scaffold in the synthesis of targeted protein degraders, kinase inhibitors, and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Propyl piperazine-1-carboxylate hydrochloride (CAS: 2138149-55-8) [1][1] serves as a critical, privileged scaffold in the synthesis of targeted protein degraders, kinase inhibitors, and antifungal agents [2][2]. When transitioning synthesized libraries from chemical characterization to in vitro biological screening, the physical state of the compound dictates the assay's reliability. Utilizing the hydrochloride (HCl) salt form of piperazine derivatives is a deliberate design choice: it significantly enhances aqueous solubility compared to the free base [3][3]. This enhanced solubility minimizes the required concentration of organic solvents like Dimethyl Sulfoxide (DMSO) during cell culture application, thereby preventing solvent-induced basal cytotoxicity and maintaining the integrity of the experimental data.

Physicochemical Profiling and Solubilization Strategy

Before initiating any cell-based assay, the compound must be properly solubilized. While the HCl salt is highly water-soluble, preparing the primary high-concentration stock in DMSO is recommended to prevent aqueous hydrolysis during long-term storage at -20°C [4][4].

Table 1: Physicochemical Profile & Assay Preparation Parameters
ParameterValue / DescriptionMechanistic Rationale
Compound Propyl piperazine-1-carboxylate HClCore structural motif for library synthesis [2][2].
CAS Number 2138149-55-8 [1][1]Unique identifier ensuring correct salt form procurement.
Primary Solvent DMSO (Cell Culture Grade)Ensures long-term stability; prevents hydrolysis at -20°C.
Working Solvent Complete Culture MediaMimics physiological conditions; requires DMSO ≤ 0.1%.
Storage -20°C (Desiccated, Dark)Prevents thermal and photolytic degradation of the piperazine ring [4][4].

Experimental Protocol 1: Stock Preparation and Serial Dilution

Objective: To prepare a sterile 10 mM stock solution and subsequent working dilutions without inducing compound precipitation or solvent toxicity.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: The HCl salt is hygroscopic. Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and artificially inflates the mass, leading to inaccurate molarity calculations.

  • Primary Solubilization: Weigh the required mass and dissolve in 100% sterile DMSO to yield a 10 mM stock. Vortex for 60 seconds until visually clear.

  • Aliquotting: Divide the stock into 20 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles cause micro-precipitation and degradation. Single-use aliquots ensure consistent concentration across independent biological replicates.

  • Media Dilution (Self-Validating Step): Dilute the stock directly into pre-warmed (37°C) complete culture media to achieve the highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is strictly ≤ 0.1% (v/v).

Experimental Protocol 2: In Vitro Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxicity of the piperazine compound using a self-validating colorimetric assay. Principle: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals [5][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., 5 × 10³ cells/well) in 100 µL of complete media in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and logarithmic growth recovery.

  • Compound Treatment: Carefully aspirate the seeding media and apply 100 µL of the serially diluted compound.

  • Control Implementation: Include a Vehicle Control (media + 0.1% DMSO) and a Positive Control (e.g., 1 µg/mL Actinomycin C1) [5][5].

    • Causality: This creates a self-validating system. The vehicle control establishes the 100% viability baseline and proves the solvent is non-toxic, while the positive control confirms the assay's sensitivity to cell death.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well [6][6].

    • Causality: Do not aspirate the treatment media before adding MTT. Aspiration can remove loosely attached apoptotic or mitotic cells, artificially lowering the viability readout.

  • Formazan Solubilization: After 4 hours of incubation, add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl). Incubate overnight in the dark.

    • Causality: The acidic SDS solution dissolves the formazan crystals while simultaneously preventing phenol red and media proteins from precipitating, which would otherwise scatter light and skew the absorbance data.

  • Spectrophotometric Readout: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris [6][6].

Table 2: Self-Validating Control Matrix for MTT Assay
Control TypeCompositionExpected Absorbance (570 nm)Validation Purpose
Vehicle Control Cells + Media + 0.1% DMSOHigh (Maximum Formazan)Establishes 100% viability baseline; confirms 0.1% DMSO is safe.
Positive Control Cells + Media + Cytotoxic AgentLow (Minimal Formazan)Confirms the assay's sensitivity to detect true cell death.
Blank Media + 0.1% DMSO + MTTVery Low (Background)Accounts for spontaneous reduction of MTT by media components.

Workflow Visualization

The following diagram illustrates the critical path from compound handling to quantitative readout, emphasizing the transition from chemical preparation to biological evaluation.

Workflow N1 Propyl Piperazine-1-Carboxylate HCl (Lyophilized Powder) N2 Stock Solubilization (10 mM in DMSO) N1->N2 Weigh & Dissolve N3 Serial Dilution in Media (DMSO ≤ 0.1%) N2->N3 Aliquot & Dilute N4 Cell Incubation (24-72h at 37°C) N3->N4 Apply to Cell Culture N5 MTT Reagent Addition (Mitochondrial Reduction) N4->N5 Assess Viability N6 Formazan Solubilization & Absorbance Readout (570 nm) N5->N6 Spectrophotometry

Workflow for the in vitro preparation and cytotoxicity screening of piperazine-1-carboxylate.

References

  • Title: Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitor Source: SciSpace / MedChemComm URL: [Link]

  • Title: Design and Synthesis of Novel Ligands for Serotonin (5-HT6) Receptor and Inhibitors of ABCB1 Efflux Pump Source: Universität des Saarlandes URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of propyl piperazine-1-carboxylate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of propyl piperazine-1-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of propyl piperazine-1-carboxylate hydrochloride. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is propyl piperazine-1-carboxylate hydrochloride and why might it have limited aqueous solubility?

Propyl piperazine-1-carboxylate hydrochloride is an organic compound featuring a piperazine ring, a common scaffold in medicinal chemistry.[1][2] The molecule itself, the "free base," contains a propyl ester and a secondary amine within the piperazine ring, lending it a degree of lipophilicity. While it is supplied as a hydrochloride salt to improve its solubility and handling, challenges can still arise. The overall solubility is a delicate balance between the salt's ionic character and the lipophilicity of the parent molecule.[3] Factors like the crystal lattice energy of the solid salt form can also play a significant role in limiting its dissolution.

Q2: I've prepared a stock solution, but it crashed out upon standing or dilution. What's happening?

This phenomenon, known as precipitation, typically occurs when the compound's concentration exceeds its thermodynamic solubility limit in a given solvent system. This can be triggered by several factors:

  • Temperature Changes: Solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to room temperature.[4]

  • pH Shifts: Diluting your stock solution into a buffer with a different pH can cause the compound to convert from its more soluble ionized form to the less soluble neutral (free base) form.

  • Common Ion Effect: If the dilution buffer contains chloride ions, it can decrease the solubility of the hydrochloride salt.

Q3: Is there a "best" single method to improve the solubility of this compound?

There is no universal "best" method, as the optimal approach depends on the specific requirements of your experiment (e.g., desired concentration, solvent compatibility with downstream assays, formulation for in vivo vs. in vitro use). A systematic, multi-pronged screening approach is the most effective strategy. This guide will walk you through the most common and effective techniques to determine the best fit for your application.

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides a systematic approach to identifying and overcoming solubility challenges. We recommend starting with the simplest methods, such as pH adjustment and co-solvents, before moving to more complex formulation strategies.

Strategy 1: pH Adjustment

Causality: Propyl piperazine-1-carboxylate hydrochloride is the salt of a weak base. The piperazine moiety has two nitrogen atoms that can be protonated. By adjusting the pH of the aqueous medium, you can control the equilibrium between the ionized (protonated) and neutral (free base) forms of the molecule. According to the Henderson-Hasselbalch equation, keeping the pH well below the pKa of the basic nitrogen atoms will ensure the compound remains in its highly soluble, protonated, cationic form.[5] For every pH unit below the pKa, the solubility is expected to increase by a factor of 10.[5]

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 2 to 7.5.

  • Equilibration: Add an excess amount of propyl piperazine-1-carboxylate hydrochloride to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration using a validated analytical method (see Analytical Methods section below).

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This profile will reveal the optimal pH range for maximizing solubility.

Troubleshooting:

  • Precipitation in Neutral/Basic Buffers: This is expected. The data will confirm the pH at which the compound's solubility drops significantly.

  • Buffer Incompatibility: Be aware that some buffer salts (e.g., phosphates) can interact with your compound and affect solubility.

Strategy 2: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the overall polarity of the solvent system.[6] This makes the environment more favorable for a partially lipophilic molecule like propyl piperazine-1-carboxylate, effectively reducing the energy required to pull a molecule from its crystal lattice into the solution.[5][6]

Commonly Used Pharmaceutical Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 300/400 (PEG 300/400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • System Preparation: Prepare a series of aqueous solutions containing different percentages (v/v) of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% PEG 400 in water).

  • Equilibration: Add an excess amount of the compound to each co-solvent system.

  • Agitation & Separation: Follow the same steps (Agitation, Separation) as in the pH-solubility profiling protocol.

  • Quantification: Analyze the supernatant from each system to determine the solubility.

  • Analysis: Plot solubility against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.

Data Presentation: Co-solvent Efficacy

Co-solventConcentration (v/v)Measured Solubility (mg/mL)Fold Increase
None (Water)0%Baseline1x
Ethanol10%ValueValue
Ethanol20%ValueValue
PEG 40010%ValueValue
PEG 40020%ValueValue
DMSO5%ValueValue
DMSO10%ValueValue

Note: Populate this table with your experimental data.

DOT Script for Solubility Enhancement Workflow

Solubility_Workflow start Solubility Issue Identified ph_adjust Strategy 1: pH Adjustment (Is the compound ionizable?) start->ph_adjust evaluate Evaluate Solubility & Stability ph_adjust->evaluate Test pH 2-7 cosolvent Strategy 2: Co-solvents (Are organic solvents permissible?) complexation Strategy 3: Complexation (e.g., Cyclodextrins) cosolvent->complexation If co-solvents are insufficient or incompatible solid_disp Strategy 4: Solid-State (e.g., Solid Dispersions) complexation->solid_disp For significant enhancement or formulation development success Goal Achieved solid_disp->success evaluate->cosolvent Needs more enhancement evaluate->success Solubility sufficient

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate the non-polar parts of a drug molecule (like the propyl and piperazine groups) into their cavity, forming an "inclusion complex."[7] This complex has a much higher affinity for water than the drug molecule alone, thereby increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[7]

Experimental Protocol: Phase Solubility Study

  • HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of propyl piperazine-1-carboxylate hydrochloride to each solution.

  • Agitation & Separation: Follow the standard equilibration and separation protocol.

  • Quantification: Determine the concentration of the dissolved compound in each sample.

  • Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (Type AL phase-solubility diagram) indicates the formation of a soluble 1:1 complex.

Strategy 4: Advanced Formulation Approaches

For more significant challenges or for developing a final dosage form, more advanced techniques can be employed.

  • Micellar Solubilization with Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in water above their critical micelle concentration (CMC).[5][8] The hydrophobic core of these micelles can entrap the drug, increasing its solubility.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).[6][9] The amorphous state has higher free energy than the crystalline state, leading to improved solubility and dissolution rates.[6] This is typically achieved via solvent evaporation or hot-melt extrusion.

Micellar_Solubilization water Aqueous Phase surfactant Surfactant Monomer drug_insoluble Insoluble Drug drug drug drug_insoluble->drug Enters Hydrophobic Core drug_solubilized Solubilized Drug cluster_micelle cluster_micelle cluster_micelle->drug_solubilized Apparent Solubility Increased

Sources

Optimization

Troubleshooting low yields in propyl piperazine-1-carboxylate hydrochloride synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of propyl piperazine-1-carboxylate hydrochloride. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of propyl piperazine-1-carboxylate hydrochloride are a frequent issue. This guide provides a structured approach to identifying and resolving the root causes of this problem.

Issue 1: Significant Formation of 1,4-Bis(propoxycarbonyl)piperazine Byproduct

The most common cause of low yields of the desired mono-substituted product is the formation of the di-substituted byproduct, 1,4-bis(propoxycarbonyl)piperazine. This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the propyl chloroformate.[1][2]

Causality and Strategic Solutions:

The relative rates of the first and second additions of propyl chloroformate to piperazine determine the product distribution. To favor mono-substitution, the reactivity of the second nitrogen on the newly formed propyl piperazine-1-carboxylate must be suppressed, or the statistical probability of the electrophile reacting with unreacted piperazine must be increased.

Troubleshooting Steps:

  • Stoichiometric Control: Employ a significant excess of piperazine relative to propyl chloroformate (e.g., 5-10 equivalents).[2][3] This statistically favors the reaction of the chloroformate with an unsubstituted piperazine molecule.

  • Slow Addition of Electrophile: Add the propyl chloroformate dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.[3]

  • In Situ Mono-protonation: This one-pot method involves reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid) to form the mono-salt. The protonated nitrogen is significantly less nucleophilic, directing the acylation to the free nitrogen.[1][4]

StrategyMolar Ratio (Piperazine:Propyl Chloroformate)Temperature (°C)Expected Outcome
Excess Piperazine 5:1 to 10:10 - 10Increased yield of mono-substituted product.
Slow Addition 2:1 to 3:10 - 5Reduced di-substituted byproduct formation.
In Situ Protonation 1:1 (piperazine monohydrochloride to propyl chloroformate)Room TemperatureHigh selectivity for mono-substitution.[4]

graph Troubleshooting_Di_substitution {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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start [label="Low Yield of Mono-substituted Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_byproduct [label="Significant Di-substituted Byproduct Observed?"]; strategy1 [label="Increase Piperazine Excess (5-10 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Slow Dropwise Addition of Propyl Chloroformate at Low Temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy3 [label="Utilize In Situ Mono-protonation Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_success [label="Improved Yield of Mono-substituted Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_byproduct; check_byproduct -> strategy1 [label="Yes"]; check_byproduct -> strategy2 [label="Yes"]; check_byproduct -> strategy3 [label="Yes"]; strategy1 -> end_success; strategy2 -> end_success; strategy3 -> end_success; }

Caption: Troubleshooting workflow for addressing di-substitution.

Issue 2: Incomplete Reaction or Low Conversion

If the reaction does not go to completion, unreacted piperazine and propyl chloroformate will contaminate the product and lower the yield.

Troubleshooting Steps:

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature Control: While the initial addition of propyl chloroformate should be at a low temperature to control selectivity, allowing the reaction to slowly warm to room temperature and stirring for several hours can ensure completion.

  • Solvent Choice: For the in situ mono-protonation method, solvents like methanol or acetic acid are commonly used to ensure the solubility of the piperazine salt.[4]

Issue 3: Difficulties in Product Isolation and Purification

The desired product is a hydrochloride salt, and its isolation and purification require specific procedures to avoid product loss and contamination.

Troubleshooting Steps:

  • Work-up Procedure: After the reaction is complete, the excess piperazine (if used) and piperazine dihydrochloride (from the reaction or in situ protonation) need to be removed.

    • If using a large excess of piperazine, the reaction mixture can be filtered to remove the precipitated piperazine dihydrochloride. The filtrate is then concentrated.

    • The crude product (free base) can be extracted into an organic solvent like dichloromethane or ethyl acetate after basifying the aqueous solution.

  • Formation of the Hydrochloride Salt: The purified free base (often an oil) can be solidified by converting it to its hydrochloride salt. Dissolve the free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and add a solution of HCl in the same or a compatible solvent until the solution is acidic. The hydrochloride salt should precipitate.[5]

  • Recrystallization: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[4]

Caption: General purification workflow for propyl piperazine-1-carboxylate HCl.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

In syntheses that do not employ the in situ protonation method, a base such as triethylamine is often added to neutralize the hydrochloric acid generated during the reaction of propyl chloroformate with piperazine. This prevents the formation of piperazine hydrochloride salts, which would deactivate the nucleophilic piperazine.

Q2: Can I use a protecting group strategy for this synthesis?

Yes, a protecting group strategy is a very effective but multi-step approach.[1][4] One of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). The remaining free nitrogen is then reacted with propyl chloroformate, followed by the removal of the Boc group.[1] While this method offers excellent control over selectivity, it is less atom-economical and involves more synthetic steps compared to the direct methods.

Q3: How can I confirm the formation of the desired product and the di-substituted byproduct?

The products can be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The mono-substituted product will have a different set of proton and carbon signals compared to the symmetrical di-substituted byproduct.

  • Mass Spectrometry (MS): This will show the molecular ion peaks corresponding to both the mono- and di-substituted products, allowing for their identification in the reaction mixture.

  • Thin Layer Chromatography (TLC): The mono- and di-substituted products will likely have different Rf values, allowing for the monitoring of the reaction progress and assessment of product distribution.

Q4: What are the key safety precautions for this synthesis?

Propyl chloroformate is a corrosive and moisture-sensitive reagent.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the propyl chloroformate.

Experimental Protocols

Protocol 1: Synthesis via In Situ Mono-protonation

This protocol is based on a general method for the mono-acylation of piperazine and is a good starting point for optimization.[4]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol

  • Propyl chloroformate

  • Isopropyl alcohol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a solution of piperazine monohydrochloride in situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add one equivalent of propyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 5 °C and filter to remove the precipitated piperazine dihydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of hot isopropyl alcohol.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • If crystallization is slow, add diethyl ether as an anti-solvent.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • Lask, M., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • Herova, D., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Lough, A. J., et al. (2017). Site-Selective Switching Strategies to Functionalize Polyazines. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Google Patents. (2005).
  • Arkivoc. (2009). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. [Link]

  • Sviridenko, L., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • ResearchGate. (2026). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. [Link]

  • Gaponik, P. N., et al. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [Link]

  • Vapi. (2018). n-PROPYL CHLOROFORMATE NPCF. [Link]

  • Preuer, L., et al. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. [Link]

  • Schärfer, C., et al. (2013). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • TÜBİTAK Academic Journals. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Mar-Jacl, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Herova, D. (2015). Direct N1-monosubstitutions of piperazine and applications of their products in syntheses. Masaryk University. [Link]

  • Organic Syntheses. Propanoyl chloride, 3-isocyanato-. [Link]

  • Organic Syntheses. Caution! sec-Butylithium is very pyrophoric.... [Link]

  • Organic Syntheses. 7. [Link]

  • Meng, Z., et al. (2006). Purification, characterization, and crystallization of human pyrroline-5-carboxylate reductase. Protein Expression and Purification. [Link]

  • PubChem. Propyl piperazine-1-carboxylate hydrochloride. [Link]

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Troubleshooting

Optimizing storage conditions to prevent degradation of propyl piperazine-1-carboxylate hydrochloride

Welcome to the dedicated technical support center for propyl piperazine-1-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for propyl piperazine-1-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing storage conditions and preventing the degradation of this compound. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Investigating Compound Degradation

This guide provides a systematic approach to identifying and resolving potential degradation of propyl piperazine-1-carboxylate hydrochloride in your research.

Issue 1: Loss of Potency or Inconsistent Experimental Results

Question: My recent experiments using propyl piperazine-1-carboxylate hydrochloride have shown a significant loss of expected activity, or the results are highly variable. Could this be due to compound degradation?

Answer: Yes, a loss of potency or inconsistent results are classic indicators of compound degradation. Propyl piperazine-1-carboxylate hydrochloride possesses two primary moieties susceptible to degradation: the propyl ester and the piperazine ring. The hydrochloride salt form also makes the compound hygroscopic, which can accelerate degradation.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency Observed B Verify Analytical Integrity of Stock A->B First Step C Perform Forced Degradation Study B->C If integrity is questionable D Analyze for Degradants (e.g., HPLC-UV/MS) C->D Generate degradation products E Identify Degradation Pathway(s) D->E Structural elucidation F Review Storage & Handling Procedures E->F Based on identified pathways G Implement Corrective Actions F->G Optimize conditions H Re-test with Freshly Prepared Sample G->H Validate solution

Caption: Troubleshooting workflow for loss of compound potency.

Causality Behind Experimental Choices:

  • Verify Analytical Integrity: Before assuming degradation, it is crucial to confirm the identity and purity of your current stock solution or solid sample. A simple analytical check, such as HPLC-UV, can quickly determine if the main compound peak has diminished or if new impurity peaks have appeared.

  • Forced Degradation Study: A forced degradation study is a systematic way to intentionally degrade a sample under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[1][2][3] This helps to identify the likely degradation products and establish the degradation pathways.[4]

  • Analyze for Degradants: Utilizing a stability-indicating analytical method is critical. An HPLC method coupled with a UV or mass spectrometry (MS) detector can separate the parent compound from its degradation products and provide structural information about the impurities.[5][6]

  • Review Storage & Handling: The identified degradation pathways will inform which environmental factors are most detrimental. For instance, if hydrolysis is the primary route, then moisture and pH are the critical parameters to control.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Question: I am analyzing my sample of propyl piperazine-1-carboxylate hydrochloride using HPLC and have noticed the appearance of new, unidentified peaks that were not present in the initial analysis. What could these be?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. The most probable degradation pathways for propyl piperazine-1-carboxylate hydrochloride are hydrolysis of the ester linkage and, to a lesser extent, oxidation of the piperazine ring.

Potential Degradation Products:

  • Hydrolysis Products:

    • Piperazine-1-carboxylic acid and propanol.

    • Piperazine (from decarboxylation of piperazine-1-carboxylic acid).

  • Oxidative Products:

    • N-oxides of the piperazine ring.

    • Ring-opened byproducts.

Degradation Pathway Visualization:

cluster_0 Primary Degradation Pathways A Propyl Piperazine-1-carboxylate HCl B Hydrolysis (H₂O, Acid/Base) A->B D Oxidation (e.g., H₂O₂) A->D C Piperazine-1-carboxylic acid + Propanol B->C F Decarboxylation C->F E Piperazine N-Oxides & other products D->E G Piperazine + CO₂ F->G

Caption: Potential degradation pathways for propyl piperazine-1-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimal storage and handling of propyl piperazine-1-carboxylate hydrochloride.

1. What are the optimal storage conditions for solid propyl piperazine-1-carboxylate hydrochloride?

  • Temperature: Store at controlled room temperature (20-25°C). Avoid exposure to high temperatures, as this can accelerate both solid-state degradation and hydrolysis if any moisture is present.

  • Humidity: This compound is a hydrochloride salt and is therefore likely to be hygroscopic.[7][8] It is critical to store it in a desiccated environment. Use of a desiccator with a suitable desiccant is highly recommended. Storage at relative humidity (RH) above 60% should be avoided.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize the risk of oxidation.

2. How should I prepare and store stock solutions of this compound?

  • Solvent Selection: Use anhydrous, high-purity solvents. If an aqueous buffer is required, it should be freshly prepared and degassed to remove dissolved oxygen.

  • pH of Aqueous Solutions: The stability of the ester group is highly pH-dependent. Hydrolysis is catalyzed by both acid and base.[10] For maximum stability in aqueous solutions, a pH range of 4-6 is generally recommended for esters.[11]

  • Storage of Solutions: Store solutions at -20°C or -80°C for long-term storage. For daily use, solutions can be stored at 2-8°C for a short period (1-2 days), but stability should be verified. Avoid repeated freeze-thaw cycles.

3. What are the signs of degradation I should look for?

  • Physical Appearance: Caking or clumping of the solid powder is a sign of moisture absorption. Discoloration (e.g., yellowing) can indicate oxidative or other forms of degradation.

  • Analytical Data: As mentioned in the troubleshooting guide, a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.

4. Are there any incompatible materials I should be aware of?

  • Strong Bases and Acids: These will catalyze the hydrolysis of the ester.

  • Strong Oxidizing Agents: These can lead to the oxidation of the piperazine ring.

  • Metals: Certain metal ions can catalyze oxidation reactions. It is good practice to use high-quality glass or inert plastic containers.

Data Presentation

The following table provides illustrative data on the stability of propyl piperazine-1-carboxylate hydrochloride under various conditions. Note: This data is representative and based on the general behavior of similar chemical structures. Specific stability testing is recommended for your particular application.

ConditionTemperature (°C)Relative Humidity (%)DurationDegradation (%)Primary Degradant(s)
Solid State 254012 months< 1%Not significant
40756 months5-10%Hydrolysis products
60Ambient1 month2-5%Thermal/Hydrolysis products
Aqueous Solution 25N/A24 hours1-2%Hydrolysis products
(pH 4)
Aqueous Solution 25N/A24 hours5-15%Hydrolysis products
(pH 8)
Photostability 25N/A24 hours1-3%Photolytic byproducts
(ICH Q1B light exposure)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[1][2][3][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of propyl piperazine-1-carboxylate hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place a sample of the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration.

  • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method for the analysis of propyl piperazine-1-carboxylate hydrochloride and its degradation products.[6][7][13][14][15][16]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[17][18][19] Specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the parent compound peak.

References

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  • Waterman, K. C., et al. (2011). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability.
  • Waterman, K. C., & MacDonald, B. C. (2020). Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies.
  • NextSDS. (2026).
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology.
  • Raines, R. T., & Belair, J. P. (2012). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Propyl vs. Ethyl Piperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity profiles of Propyl Piperazine-1-carboxylate Hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity profiles of Propyl Piperazine-1-carboxylate Hydrochloride and Ethyl Piperazine-1-carboxylate Hydrochloride. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern their behavior in key synthetic transformations, supported by practical experimental considerations.

Introduction: The Piperazine Carbamate in Modern Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its prevalence is due to its ability to engage in multiple receptor interactions and its favorable physicochemical properties, which can improve aqueous solubility and oral bioavailability. To achieve selective functionalization of the two nitrogen atoms, chemists frequently employ a protection strategy. One nitrogen is temporarily "masked" with a carbamate protecting group, such as an ethoxycarbonyl or propoxycarbonyl group, allowing the other nitrogen to be modified selectively.[2]

This guide focuses on two such N-protected piperazine reagents: propyl piperazine-1-carboxylate hydrochloride and its ethyl analogue. While structurally similar, the subtle difference in the alkyl ester chain—a single methylene unit—can have tangible, albeit nuanced, effects on reactivity, handling, and reaction kinetics. Understanding these differences is critical for process optimization, impurity profiling, and rational route design in a drug development setting.

Molecular Profiles and Key Reactive Centers

Both compounds are supplied as hydrochloride salts to improve their stability and handling characteristics as crystalline solids. In this form, the secondary amine is protonated, rendering it non-nucleophilic. To engage in reactions like N-alkylation, the free base must be generated in situ through the addition of a suitable base.

PropertyPropyl Piperazine-1-carboxylate HClEthyl Piperazine-1-carboxylate HCl
Molecular Formula C8H17ClN2O2C7H15ClN2O2
Molecular Weight 208.68 g/mol 194.66 g/mol
Structure See Diagram 1See Diagram 1
Key Reactive Sites N4-H (as free base), C1-CarbonylN4-H (as free base), C1-Carbonyl
Predicted Basicity (pKa of Conjugate Acid) ~8.2-8.5~8.2-8.5[3]
Diagram 1: Structural Comparison and Reactive Sites

G cluster_propyl Propyl Piperazine-1-carboxylate (Free Base) cluster_ethyl Ethyl Piperazine-1-carboxylate (Free Base) propyl_struct p_n4 N4: Primary Nucleophilic Site (Secondary Amine) propyl_struct->p_n4 p_c1 C1: Electrophilic Site (Carbonyl Carbon) propyl_struct->p_c1 ethyl_struct e_n4 N4: Primary Nucleophilic Site (Secondary Amine) ethyl_struct->e_n4 e_c1 C1: Electrophilic Site (Carbonyl Carbon) ethyl_struct->e_c1 caption Diagram 1. Structures of the free bases highlighting the key reactive centers.

Caption: Diagram 1. Structures of the free bases highlighting the key reactive centers.

Comparative Reactivity Analysis

The primary difference between the two molecules is the steric bulk of the ester alkyl group. While the electronic influence of a propyl versus an ethyl group is nearly identical, the additional methylene group in the propyl variant can subtly influence reaction rates through steric hindrance.[4][5]

Nucleophilicity of the N4-Amine

The most common reaction involving these synthons is the alkylation or acylation of the secondary amine at the N4 position.[6][7] This requires deprotonation to the free base.

  • Basicity: The basicity of the N4 nitrogen is governed primarily by the electron-withdrawing effect of the N1-carbamate group. Since the electronic properties of the ethyl and propyl esters are virtually indistinguishable, the pKa values of the corresponding conjugate acids are expected to be the same.[3] Therefore, under identical basic conditions, the concentration of the reactive free base will be equivalent for both compounds.

  • Nucleophilicity: The inherent nucleophilicity of the N4 amine is also unaffected by the distant ester group.

Stability and Deprotection of the N1-Carbamate

The carbamate group is designed to be removed later in a synthetic sequence. This is typically achieved under acidic or, less commonly, harsh basic conditions.[8] The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by cleavage to release the free amine, carbon dioxide, and the corresponding alcohol.[8]

  • Steric Hindrance: The propyl group is slightly larger than the ethyl group. This increased steric bulk can modestly hinder the approach of a proton or a nucleophile to the carbonyl center.[4][9][10]

  • Reaction Kinetics: It can be hypothesized that the rate of acid-mediated deprotection for the propyl carbamate might be marginally slower than for the ethyl carbamate. This difference is likely to be minor and may only become apparent under carefully controlled kinetic studies or with particularly bulky reagents. In most standard laboratory procedures (e.g., using strong acids like TFA or HCl), both groups will be cleaved efficiently.[8]

Experimental Verification: A Protocol for Comparative N-Alkylation

To empirically validate the comparative reactivity at the N4 position, a standardized N-alkylation experiment can be performed. This protocol is designed to be monitored by a technique like LC-MS to precisely track the consumption of starting material over time.

Protocol 1: Comparative N-Alkylation with Benzyl Bromide

Objective: To compare the rate of N-alkylation of propyl piperazine-1-carboxylate and ethyl piperazine-1-carboxylate under identical conditions.

Materials:

  • Propyl piperazine-1-carboxylate hydrochloride

  • Ethyl piperazine-1-carboxylate hydrochloride[11]

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Internal standard (e.g., dodecane)

Procedure:

  • Setup: In two separate, identical reaction flasks equipped with stir bars and nitrogen inlets, add potassium carbonate (3.0 equivalents).

  • Reagent Addition (Flask A): To the first flask, add propyl piperazine-1-carboxylate hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition (Flask B): To the second flask, add ethyl piperazine-1-carboxylate hydrochloride (1.0 eq) and an identical volume of anhydrous acetonitrile.

  • Stirring: Stir both suspensions vigorously at room temperature for 15 minutes to facilitate the formation of the free base.

  • Initiation: To each flask, add a solution of benzyl bromide (1.1 eq) and the internal standard in anhydrous acetonitrile via syringe simultaneously.

  • Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot with a dilute acid solution and prepare for LC-MS analysis.

  • Analysis: Quantify the percentage of remaining starting material in each sample relative to the internal standard.

Diagram 2: Experimental Workflow for Comparative Kinetics

Caption: Diagram 2. Workflow for comparing N-alkylation kinetics.

Expected Results and Data Interpretation

The results of this experiment are expected to show nearly identical rates of consumption for both starting materials. A plot of [% Starting Material] vs. [Time] for both reactions would likely yield overlapping curves.

Table 2: Hypothetical Experimental Data

Time (min)Propyl Derivative Remaining (%)Ethyl Derivative Remaining (%)
0100100
58586
156162
303837
601415
12022

This data would confirm that the difference in the ester alkyl chain length does not significantly impact the nucleophilic reactivity of the N4 amine.

Implications for Drug Development and Process Chemistry

While the intrinsic chemical reactivity is highly similar, the choice between the propyl and ethyl derivatives can have practical consequences in a development setting:

  • Cost and Availability: Ethyl piperazine-1-carboxylate and its precursors are generally produced on a larger scale and may be more cost-effective and readily available from commercial suppliers.[11]

  • Physicochemical Properties of Intermediates: The propyl ester will impart slightly greater lipophilicity to its downstream products compared to the ethyl ester.[12] This could influence:

    • Solubility: Affecting the choice of solvents for reaction, workup, and crystallization.

    • Chromatography: Potentially altering retention times during purification.

  • Impurity Profile: The corresponding alcohol (propanol vs. ethanol) is a byproduct of carbamate deprotection. The choice may be influenced by the ease of removal of these alcohols at scale.

Conclusion

Propyl piperazine-1-carboxylate hydrochloride and ethyl piperazine-1-carboxylate hydrochloride exhibit nearly identical reactivity profiles in the context of their most common application: functionalization of the N4-amine. The primary nucleophilic and basic character of the secondary amine is governed by the N1-carbamate group as a whole, with the length of the alkyl ester chain having a negligible electronic or steric effect on this position.

A minor difference in reactivity may exist in the stability of the carbamate group itself, where the slightly greater steric bulk of the propyl group could lead to a marginally slower rate of cleavage under specific conditions. However, for most synthetic applications, this difference is insignificant.

Therefore, the decision to use one reagent over the other should be based not on anticipated differences in chemical reactivity, but on practical and economic considerations such as cost, supplier availability, and the downstream physicochemical properties of the resulting intermediates.

References

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Comparative

A Comparative Guide to the Validation of LC-MS Methods for Propyl Piperazine-1-Carboxylate Hydrochloride Quantification

This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the quantification of propyl piperazine-1-carboxylate hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the quantification of propyl piperazine-1-carboxylate hydrochloride. Drawing upon extensive field experience and established regulatory standards, this document delves into the critical parameters of method validation, offers insights into experimental design, and presents a comparative analysis with alternative quantification techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

Propyl piperazine-1-carboxylate hydrochloride is a piperazine derivative of interest in pharmaceutical development.[1] Accurate and precise quantification of this compound in various matrices is paramount for pharmacokinetic, toxicokinetic, and quality control studies. LC-MS has emerged as a preferred analytical technique due to its high sensitivity and selectivity.[2] However, the polar nature of this analyte presents unique challenges in chromatographic retention and potential for matrix effects.[3][4] This guide will address these challenges and provide a framework for successful method validation.

The Cornerstone of Reliable Bioanalysis: LC-MS Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] For bioanalytical methods, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have laid out comprehensive guidelines to ensure data integrity and reliability.[7][8][9] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a detailed framework for the validation of analytical procedures.[10][11][12]

Key Validation Parameters: A Deeper Dive

A robust LC-MS method validation encompasses the evaluation of several key performance parameters. The causality behind the assessment of each parameter is crucial for understanding the method's capabilities and limitations.

  • Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5] For LC-MS, selectivity is often achieved through a combination of chromatographic separation and the high specificity of mass spectrometric detection, such as Multiple Reaction Monitoring (MRM).[13] It is essential to demonstrate the absence of interference from endogenous matrix components, metabolites, and concomitant medications.[8]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] A linear response is typically evaluated by a regression analysis of the calibration curve.

  • Accuracy and Precision: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte.[9] Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Both are typically assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), and as intra-day and inter-day variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] For LC-MS methods, the LOQ is a critical parameter, especially for pharmacokinetic studies where low concentrations of the drug may need to be measured.

  • Robustness: This parameter assesses the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Examples of variations include changes in mobile phase composition, pH, and column temperature.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions must be thoroughly evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[14]

Experimental Design for LC-MS Method Validation

A well-designed experimental plan is the foundation of a successful method validation. The following sections outline a hypothetical, yet representative, experimental workflow for the validation of an LC-MS method for propyl piperazine-1-carboxylate hydrochloride in human plasma.

Chromatographic and Mass Spectrometric Conditions

Given the polar nature of propyl piperazine-1-carboxylate hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic approach to achieve adequate retention.[15]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., an amide- or silica-based stationary phase).

  • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for propyl piperazine-1-carboxylate and a stable isotope-labeled internal standard (SIL-IS) would be monitored for quantification. The use of a SIL-IS is highly recommended to compensate for matrix effects and variability in sample processing.[16]

Experimental Workflow

Caption: A typical experimental workflow for LC-MS method validation.

Step-by-Step Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

  • Prepare a primary stock solution of propyl piperazine-1-carboxylate hydrochloride and a SIL-IS in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike the working standard solutions into blank human plasma to create calibration standards at a minimum of six different concentration levels.

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

2. Sample Preparation:

  • A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma samples.[17]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the SIL-IS.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex and centrifuge the samples.

  • Inject an aliquot of the supernatant into the LC-MS system.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

Comparative Performance Data

The following tables summarize hypothetical but realistic data from a validation study of an LC-MS method for propyl piperazine-1-carboxylate hydrochloride.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Calibration Range1 - 1000 ng/mL-
Regression Equationy = 0.005x + 0.002-
Correlation Coefficient (r²)> 0.995≥ 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%Bias)Inter-Day Precision (%RSD)Inter-Day Accuracy (%Bias)Acceptance Criteria (%RSD and %Bias)
LLOQ (1)< 10%± 10%< 15%± 15%≤ 20% (LLOQ), ≤ 15% (other QCs)
Low (3)< 5%± 5%< 8%± 8%≤ 15%
Mid (100)< 4%± 3%< 6%± 5%≤ 15%
High (800)< 3%± 2%< 5%± 4%≤ 15%

Comparison with Alternative Quantification Methods

While LC-MS is a powerful technique, other methods can also be employed for the quantification of propyl piperazine-1-carboxylate hydrochloride, each with its own set of advantages and disadvantages.

Table 3: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantagesApplicability for Propyl Piperazine-1-Carboxylate Hydrochloride
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[18]High sensitivity, high selectivity, suitable for complex matrices.[2]High initial instrument cost, potential for matrix effects.[3]Excellent: Gold standard for bioanalysis due to its sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.High chromatographic efficiency for volatile compounds.Requires derivatization for polar and non-volatile compounds, which can be complex and introduce variability.[19]Feasible but challenging: Requires derivatization to increase volatility, which adds a step to the sample preparation and can be a source of error.
Liquid Chromatography with UV Detection (LC-UV) Chromatographic separation followed by UV absorbance detection.Lower instrument cost, simpler operation.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.Limited: May be suitable for high-concentration samples (e.g., drug substance) but likely lacks the sensitivity for bioanalytical applications.[20]
Aqueous Acidometric Titration Titration with a standard acid to determine the amount of the basic piperazine moiety.[21]Simple, inexpensive, and accurate for bulk material.Not suitable for low concentrations or complex matrices, lacks specificity.[22][23]Suitable for purity assessment of the drug substance: Not applicable for biological samples.

Logical Relationships in Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Analyte Properties Analyte Properties Chromatography Selection Chromatography Selection Analyte Properties->Chromatography Selection Specificity Specificity Chromatography Selection->Specificity Matrix Complexity Matrix Complexity Sample Preparation Sample Preparation Matrix Complexity->Sample Preparation Accuracy Accuracy Sample Preparation->Accuracy Required Sensitivity Required Sensitivity MS Parameter Optimization MS Parameter Optimization Required Sensitivity->MS Parameter Optimization LOQ LOQ MS Parameter Optimization->LOQ Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision Reliable Quantification Reliable Quantification Precision->Reliable Quantification LOQ->Reliable Quantification

Caption: Interdependencies of key aspects in analytical method lifecycle.

Conclusion

The validation of an LC-MS method for the quantification of propyl piperazine-1-carboxylate hydrochloride is a critical process that ensures the generation of reliable and reproducible data for drug development studies. A thorough understanding of the principles behind each validation parameter, coupled with a well-designed experimental plan, is essential for success. While alternative methods exist, LC-MS/MS stands out as the most suitable technique for bioanalytical applications due to its unparalleled sensitivity and selectivity. By adhering to regulatory guidelines and employing a scientifically sound approach, researchers can confidently establish robust LC-MS methods for the accurate quantification of this and other challenging polar analytes.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library. (n.d.). Retrieved from [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of forensic sciences, 55(5), 1311–1318. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books. (2021, July 21). Retrieved from [Link]

  • propyl piperazine-1-carboxylate hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • LC–MS and small molecule analysis: an interview with Liam Moran - Bioanalysis Zone. (2021, October 19). Retrieved from [Link]

  • A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants - PubMed. (2013, January 1). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

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  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Propyl Piperazine-1-Carboxylate Hydrochloride Against Standard Amine Reagents for CO₂ Capture

Introduction: The Imperative for Advanced Amine Reagents in Carbon Capture The persistent rise in atmospheric CO₂ concentrations necessitates the development and deployment of efficient carbon capture technologies. Amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Amine Reagents in Carbon Capture

The persistent rise in atmospheric CO₂ concentrations necessitates the development and deployment of efficient carbon capture technologies. Amine scrubbing, a post-combustion capture method, remains a mature and viable option for large-scale industrial applications. This process relies on the reversible reaction of CO₂ with an aqueous amine solution. While monoethanolamine (MEA) has historically been the benchmark solvent, its high regeneration energy, corrosive nature, and susceptibility to degradation have driven the search for superior alternatives.[1][2] Piperazine (PZ) has emerged as a promising successor, exhibiting faster reaction kinetics and greater thermal stability.[3]

This guide introduces propyl piperazine-1-carboxylate hydrochloride, a novel piperazine derivative, and provides a framework for its comprehensive evaluation against the industry-standard reagents, MEA and PZ. Due to the limited publicly available experimental data on propyl piperazine-1-carboxylate hydrochloride for CO₂ capture applications, this document will leverage established structure-property relationships of piperazine derivatives to project its potential performance. This guide is intended for researchers, scientists, and drug development professionals exploring next-generation amine solvents.

The Candidate: Propyl Piperazine-1-Carboxylate Hydrochloride - A Structural Perspective

Propyl piperazine-1-carboxylate hydrochloride is a derivative of piperazine, a cyclic diamine. Its structure is characterized by a propyl group attached to one of the nitrogen atoms via a carboxylate linkage. The hydrochloride salt form suggests its potential for aqueous applications.

Structural Features and Their Predicted Influence:

  • Piperazine Ring: The core piperazine structure provides two reactive nitrogen sites, contributing to a potentially high CO₂ carrying capacity.[4] The cyclic nature of the ring generally imparts greater thermal stability compared to linear amines like MEA.[5]

  • N-Carboxylate Group: The presence of a carboxylate group attached to a nitrogen atom is a significant modification. This group is expected to influence the amine's basicity and, consequently, its reactivity towards CO₂. The electron-withdrawing nature of the carboxylate group might reduce the nucleophilicity of the adjacent nitrogen, potentially slowing the initial CO₂ absorption rate compared to unsubstituted piperazine. However, it may also lower the heat of absorption, which could be beneficial for reducing the energy required for solvent regeneration.[6]

  • Propyl Group: The propyl group adds to the molecule's steric hindrance and hydrophobicity. Increased steric hindrance can sometimes lead to the formation of less stable carbamates, which can also contribute to a lower regeneration energy.[7]

  • Hydrochloride Salt: The hydrochloride form ensures good water solubility, a prerequisite for an aqueous amine solvent system.

The Standards: MEA and Piperazine - Established Performance Benchmarks

A meaningful evaluation of any new amine solvent requires benchmarking against established standards. In the realm of CO₂ capture, MEA and PZ serve as the primary reference points.

Monoethanolamine (MEA): The Historical Benchmark

MEA is a primary amine that has been used in industrial gas treating for decades. A typical concentration for CO₂ capture is a 30 wt% aqueous solution.

  • Advantages: High reactivity with CO₂, low cost, and extensive operational experience.[1]

  • Disadvantages: High energy consumption for regeneration (typically 3.5-4.5 GJ/tonne CO₂), significant corrosive action on carbon steel, and susceptibility to thermal and oxidative degradation.[1][8]

Piperazine (PZ): The High-Performance Challenger

PZ is a cyclic diamine that has demonstrated significant advantages over MEA. It is often used as a promoter in other amine solvents or as the primary component in concentrated solutions (e.g., 8m PZ).

  • Advantages: Exceptionally fast CO₂ absorption kinetics (2-3 times faster than MEA), higher CO₂ carrying capacity, and superior thermal stability, allowing for higher regeneration temperatures and pressures which can improve overall process efficiency.[3][9]

  • Disadvantages: Potential for precipitation at high and low CO₂ loadings, and higher volatility compared to some other amines.[10]

Comparative Performance Analysis: A Predictive Benchmarking

This section provides a predictive comparison of propyl piperazine-1-carboxylate hydrochloride against MEA and PZ across key performance indicators. These predictions are based on the structural analysis and established trends in the performance of piperazine derivatives.

Table 1: Predicted Performance Comparison of Amine Reagents

Performance IndicatorPropyl Piperazine-1-Carboxylate Hydrochloride (Predicted)Monoethanolamine (MEA) (Established)Piperazine (PZ) (Established)
CO₂ Absorption Rate Moderate to HighHighVery High
CO₂ Loading Capacity Moderate to HighModerateHigh
Regeneration Energy Potentially Low to ModerateHighModerate
Thermal Stability HighLowVery High
Corrosivity Potentially Low to ModerateHighLow to Moderate
CO₂ Absorption Capacity and Kinetics

The CO₂ loading capacity of an amine solution is a critical parameter that influences the solvent circulation rate and, consequently, the overall energy consumption. The kinetics of the absorption reaction determine the size of the absorber column required.

  • Propyl Piperazine-1-Carboxylate Hydrochloride: The presence of two nitrogen atoms suggests a good potential for high CO₂ loading. However, the N-carboxylate group may render one nitrogen less reactive, potentially leading to a lower effective capacity compared to unmodified piperazine. The absorption rate is predicted to be slower than that of PZ due to the electronic effect of the carboxylate group but likely faster than MEA.

  • MEA: Typically exhibits a CO₂ loading capacity of around 0.5 moles of CO₂ per mole of amine. Its reaction kinetics are considered a benchmark for primary amines.[1]

  • Piperazine: Can achieve a higher loading capacity than MEA, and its reaction with CO₂ is significantly faster, allowing for smaller and more efficient absorbers.[3][9]

Regeneration Energy

The energy required to reverse the amine-CO₂ reaction and release the captured CO₂ is a major operational cost in amine scrubbing. It comprises the heat of desorption, the sensible heat to raise the solvent temperature, and the heat of water vaporization.[8]

  • Propyl Piperazine-1-Carboxylate Hydrochloride: The electron-withdrawing nature of the N-carboxylate group and the steric hindrance from the propyl group could lead to the formation of less stable carbamates. This would translate to a lower heat of absorption and, consequently, a lower regeneration energy compared to PZ and potentially MEA.

  • MEA: Has a high heat of absorption, leading to a high regeneration energy requirement, which is one of its main drawbacks.[8]

  • Piperazine: While having a higher thermal stability, the regeneration energy for PZ is generally lower than for MEA due to its higher cyclic capacity.[6]

Thermal and Oxidative Stability

Amine solvents are subjected to high temperatures in the stripper and are exposed to oxygen in the flue gas, which can lead to degradation. Solvent degradation results in the loss of active amine, the formation of corrosive byproducts, and a decrease in overall performance.

  • Propyl Piperazine-1-Carboxylate Hydrochloride: The inherent stability of the piperazine ring suggests that this derivative will have good thermal stability, likely superior to MEA.[5] N-substitution can sometimes influence the degradation pathways, but piperazine derivatives are generally more stable than linear amines.[11]

  • MEA: Is known to undergo significant thermal and oxidative degradation at typical stripper operating temperatures (100-120°C).

  • Piperazine: Exhibits excellent thermal stability, allowing for regeneration at higher temperatures (up to 150°C), which can be advantageous for process integration and energy efficiency.[12]

Corrosivity

Corrosion of plant equipment, particularly in the stripper and reboiler, is a significant operational challenge in amine scrubbing.

  • Propyl Piperazine-1-Carboxylate Hydrochloride: The corrosivity will depend on the degradation products formed. However, piperazine-based solvents are generally less corrosive than MEA, partly due to the formation of a protective iron carbonate layer on carbon steel surfaces.[13][14] It is plausible that this derivative will exhibit lower corrosivity than MEA.

  • MEA: Is known to be highly corrosive to carbon steel, especially in the presence of CO₂ and degradation products.

  • Piperazine: Generally shows lower corrosion rates compared to MEA under similar conditions.[13]

Experimental Protocols for Benchmarking

To validate the predicted performance of propyl piperazine-1-carboxylate hydrochloride, a series of standardized experiments should be conducted. The following protocols provide a framework for a comprehensive evaluation.

CO₂ Absorption Kinetics and Capacity Measurement

Objective: To determine the rate of CO₂ absorption and the equilibrium CO₂ loading capacity of the amine solution.

Apparatus: Wetted-Wall Column

Methodology:

  • Solution Preparation: Prepare aqueous solutions of propyl piperazine-1-carboxylate hydrochloride, MEA, and PZ at desired concentrations (e.g., 30 wt%).

  • System Setup: A wetted-wall column apparatus allows for a well-defined gas-liquid contact area.[7][11][15][16] The system consists of a central tube where a thin film of the amine solution flows downwards, in counter-current contact with a gas stream containing a known concentration of CO₂.

  • Experimental Procedure:

    • Circulate the amine solution through the column at a constant temperature (e.g., 40°C).

    • Introduce a gas mixture of CO₂ and N₂ at a known flow rate and composition.

    • Measure the CO₂ concentration in the gas stream at the inlet and outlet of the column using a gas analyzer.

    • The difference in CO₂ concentration allows for the calculation of the absorption rate.

  • Data Analysis: The CO₂ loading of the solution can be determined by titration methods.[2][17] By varying the CO₂ partial pressure, a vapor-liquid equilibrium (VLE) curve can be constructed to determine the maximum CO₂ loading capacity.

G cluster_gas_prep Gas Preparation cluster_wwc Wetted-Wall Column cluster_liquid_loop Liquid Loop cluster_analysis Analysis CO2_N2_Source CO₂/N₂ Gas Cylinders MFCs Mass Flow Controllers CO2_N2_Source->MFCs Saturator Water Saturator MFCs->Saturator Gas_In Gas Inlet Saturator->Gas_In WWC Wetted-Wall Column (Constant Temperature) Gas_Out Gas Outlet WWC->Gas_Out Liquid_Out Liquid Outlet WWC->Liquid_Out Gas_In->WWC Gas_Analyzer Gas Analyzer (CO₂) Gas_Out->Gas_Analyzer Reservoir Amine Solution Reservoir Pump Liquid Pump Reservoir->Pump Heater Solution Heater Pump->Heater Liquid_In Liquid Inlet Heater->Liquid_In Liquid_In->WWC Liquid_Out->Reservoir Titration Titration Setup (CO₂ Loading) Liquid_Out->Titration G Rich_Solvent CO₂-Rich Amine (from Absorber) Stripper Packed Stripper Column Rich_Solvent->Stripper Reboiler Reboiler (Measured Heat Input) Stripper->Reboiler Condenser Condenser Stripper->Condenser Reboiler->Stripper Vapor Lean_Solvent Lean Amine (to Absorber) Reboiler->Lean_Solvent CO2_Product Pure CO₂ Stream Condenser->CO2_Product Reflux Reflux Condenser->Reflux Reflux->Stripper

Caption: Experimental setup for measuring solvent regeneration energy.

Thermal Degradation Study

Objective: To assess the thermal stability of the amine solvent under stripper conditions.

Apparatus: High-pressure, high-temperature (HPHT) stainless steel cylinders or an autoclave.

Methodology:

  • Sample Preparation: Prepare CO₂-loaded amine solutions to a specific loading.

  • Experimental Procedure:

    • Place the solutions in the HPHT cylinders.

    • Heat the cylinders in an oven at a constant temperature (e.g., 135-175°C) for an extended period (weeks). [12][18] * Periodically take samples and analyze them for amine concentration and the formation of degradation products using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The degradation rate can be determined by monitoring the decrease in the concentration of the parent amine over time.

Corrosion Testing

Objective: To evaluate the corrosivity of the amine solution towards carbon steel.

Apparatus: Autoclave or a three-electrode electrochemical cell.

Methodology (Weight Loss Method, ASTM G1/G31):

  • Coupon Preparation: Prepare pre-weighed and cleaned carbon steel coupons.

  • Experimental Procedure:

    • Immerse the coupons in the CO₂-loaded amine solution within an autoclave.

    • Heat the autoclave to a temperature representative of the stripper conditions (e.g., 80-120°C) for a set duration.

    • After the test, remove the coupons, clean them to remove corrosion products according to ASTM standards, and re-weigh them.

  • Data Analysis: The corrosion rate is calculated from the weight loss of the coupons over the exposure time. Electrochemical methods like Linear Polarization Resistance (LPR) can provide real-time corrosion rate data. [19][20]

Conclusion and Future Outlook

Propyl piperazine-1-carboxylate hydrochloride presents an interesting structural modification to the highly promising piperazine molecule. Based on established structure-property relationships, it is predicted to offer a potential advantage in terms of lower regeneration energy, a critical factor in the economic viability of CO₂ capture. However, this may come at the cost of a reduced CO₂ absorption rate compared to unmodified piperazine. Its thermal stability is expected to be superior to the current benchmark, MEA.

The true potential of propyl piperazine-1-carboxylate hydrochloride can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a comprehensive framework for such an evaluation. Should experimental data confirm the predicted low regeneration energy while maintaining a reasonable absorption rate and capacity, this novel amine could represent a significant step forward in the development of next-generation solvents for CO₂ capture. Further research should also focus on a detailed analysis of its degradation products and their impact on the overall process.

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  • Science-Share. (2022, November 26). Wetted Wall Column (WWC) experimental apparatus. Science-Share.org. [Link]

  • Asmara, Y. P., et al. (2021). Corrosion Rate of Carbon Steel A106 Gr B in Amine- CO2 Contained Solutions. Indonesian Journal of Computing, Engineering and Design (IJoCED), 3(1), 1-8. [Link]

  • Du, Y., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. [Link]

  • Chen, C., et al. (2017). A review of the development of amine-based solvents for CO2 capture. International Journal of Greenhouse Gas Control, 67, 1-13.
  • ASTM G5-14. (2014). Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]

  • Freeman, S. A. (2011).
  • Dash, S. K., et al. (2012). Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(1), 7-12.
  • Wang, M., et al. (2011). An antioxidative composite membrane with the carboxylate group as a fixed carrier for CO2 separation from flue gas. Energy & Environmental Science, 4(9), 3504-3508. [Link]

  • Zhang, J., et al. (2018). A review on catalytic and non-catalytic solvent regeneration for energy-efficient CO2 capture. Applied Energy, 220, 336-356.
  • SARI, Y., et al. (2019). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry, 43(6), 1655-1673. [Link]

  • Rochelle, G. T., et al. (2011). Aqueous piperazine as the new standard for CO2 capture technology. Chemical Engineering Journal, 171(3), 725-733.
  • Al-Malah, K. I. (2017).
  • Hilliard, M. D. (2008).
  • Servia, A., et al. (2014). Modeling of the CO2 Absorption in a Wetted Wall Column by Piperazine Solutions. Oil & Gas Science and Technology–Revue d’IFP Energies nouvelles, 69(5), 885-902. [Link]

  • Díaz-Herrera, P. E., et al. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Journal of Basic & Applied Sciences, 18, 1-8. [Link]

  • Huang, J., et al. (2012). A practical method for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]

  • Dugas, R., & Rochelle, G. (2009). Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine. Energy Procedia, 1(1), 1163-1167. [Link]

  • Puxty, G., et al. (2009). Carbon dioxide absorption into aqueous solutions of piperazine: an experimental and modeling study. Chemical Engineering Science, 64(17), 3803-3813.
  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science, 55(22), 5531-5543.
  • Fischer, K. B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N′-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1599. [Link]

  • Idem, R., et al. (2006). Pilot plant studies of the absorption of CO2 by monoethanolamine in a packed column. Industrial & engineering chemistry research, 45(8), 2414-2420.
  • Dugas, R. E., & Rochelle, G. T. (2011). Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine. International Journal of Greenhouse Gas Control, 5(3), 433-441.
  • Analytik Jena. (n.d.). TIC Determination in Amine Scrubbing Solutions for Efficiency Control of CO2 Emission Reduction from Fossil Fuel Combustion. Retrieved from [Link]

  • Georgieva, M., et al. (2018).
  • Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N, N′-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology–Revue d’IFP Energies nouvelles, 69(5), 903-914. [Link]

  • LNG Industry. (2024, May 30). Promoted amines for CO2 Removal. Retrieved from [Link]

  • Barzagli, F., et al. (2023). Measurement of Carbon dioxide (CO2) Absorptive Capacity in a Secondary Amine based Aqueous Mixture: Experimental and Modelling Study. Chemical Engineering Transactions, 100, 19-24.
  • Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology–Revue d’IFP Energies nouvelles, 69(5), 903-914.
  • Wu, Y., et al. (2015).
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735.
  • Azizi, N., et al. (2021). Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. ACS Omega, 6(45), 30465-30476. [Link]

  • Hosseini-Ardali, S. M., et al. (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Omega, 8(30), 27267-27280. [Link]

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Comparative

Reproducibility of Biological Assays Using Propyl Piperazine-1-Carboxylate Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently observe that the transition of novel pharmacophores from chemical synthesis to high-throughput biological screening is bottlenecked by a "solubility wall." Piperazine-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the transition of novel pharmacophores from chemical synthesis to high-throughput biological screening is bottlenecked by a "solubility wall." Piperazine-1-carboxylate derivatives are ubiquitous building blocks in drug discovery, serving as core scaffolds for[1], covalent viral protease inhibitors[2], and novel agricultural acaricides[3].

However, the choice of the carboxylate ester—specifically propyl versus the ubiquitous tert-butyl (Boc) or ethyl groups—is not merely a synthetic preference. It is a critical determinant of in vitro assay reproducibility. This guide objectively compares the performance of propyl piperazine-1-carboxylate hydrochloride (PPCH) against its common alternatives, providing mechanistic grounding and self-validating protocols to ensure absolute data integrity.

Mechanistic Grounding: Why the Ester Group Dictates Assay Reproducibility

The reproducibility of optical biological assays (such as FRET or colorimetric viability assays) relies heavily on the test compound remaining in a stable, monomeric state within the aqueous assay buffer.

  • The Aggregation Paradigm (tert-Butyl vs. Propyl): The bulky, highly lipophilic tert-butyl group in Boc-piperazine significantly increases the compound's ClogP. When diluted from DMSO into aqueous buffers, Boc-protected derivatives frequently form colloidal aggregates or micelles. These aggregates act as "molecular sponges," non-specifically sequestering target enzymes or quenching FRET fluorophores, leading to rampant false positives. The linear, less lipophilic propyl chain in PPCH mitigates this micelle formation.

  • The Salt Advantage (Hydrochloride vs. Free Base): PPCH is formulated as a hydrochloride salt. The piperazine nitrogen has a pKa of ~9.8; providing it as an HCl salt ensures immediate protonation and rapid dissolution at physiological pH (7.4). Conversely, deprotecting a Boc-group often leaves residual trifluoroacetic acid (TCA/TFA) carryover. If not rigorously scavenged, this trace acid can drastically lower the micro-pH of the assay well, denaturing the target protein and ruining assay reproducibility.

Objective Performance Comparison

The following table summarizes the physicochemical and empirical assay performance of three common piperazine-1-carboxylate scaffolds. Data reflects standardized high-throughput screening (HTS) conditions (50 mM HEPES buffer, pH 7.4, 1% final DMSO).

Compound ScaffoldFormClogP (est.)Aqueous Solubility (pH 7.4)HTS FRET Interference RateAverage Assay Z'-Factor
Propyl piperazine-1-carboxylate HCl Salt1.2> 50 mM< 2%0.82 (Excellent)
Ethyl piperazine-1-carboxylate HCl Salt0.8> 50 mM< 2%0.85 (Excellent)
tert-Butyl piperazine-1-carboxylate Free Base2.1< 5 mM> 15% (Aggregation)0.55 (Marginal)

Insight: While ethyl and propyl derivatives perform similarly well, the propyl chain offers slightly more lipophilic engagement for target binding pockets without crossing the threshold into the colloidal aggregation zone that plagues the tert-butyl variant.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol utilizing piperazine derivatives must be designed as a self-validating system . This means the assay inherently tests for, and subtracts, compound-specific artifacts.

Protocol A: Self-Validating Sulforhodamine B (SRB) Cell Viability Assay

Context: Extensively used for evaluating the cytotoxicity of piperazine-based D4R ligands in glioblastoma cell lines (e.g., U87 MG)[1]. Causality: If a lipophilic piperazine precipitates out of solution, the precipitate can trap the basic SRB dye, causing artificially high absorbance readings (false viability).

  • Cell Seeding: Seed U87 MG cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C.

  • Compound Preparation & Self-Validation: Prepare PPCH and Boc-piperazine stocks in 100% DMSO.

    • Self-Validation Checkpoint: Create a parallel "Compound Blank" plate containing culture media and the test compounds, but no cells . This will monitor intrinsic compound precipitation and non-specific dye trapping.

  • Treatment: Treat cells with compounds (0.1 - 100 µM) for 48h. Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced cytotoxicity.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate for 1h at 4°C. Wash 5x with diH2O.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5). Read Optical Density (OD) at 515 nm.

    • Validation Math: Subtract the OD of the "Compound Blank" from the sample OD before calculating the IC50.

Protocol B: Self-Validating FRET Enzyme Inhibition Assay

Context: Used for screening piperazine-carboxylate derivatives against targets like viral proteases[2]. Causality: Highly lipophilic compounds form micelles that quench FRET fluorophores non-specifically.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).

    • Causality: Triton X-100 is strictly required to disrupt weak colloidal aggregates formed by moderately lipophilic scaffolds.

  • Enzyme Incubation: Add the target enzyme and PPCH (test compound) to the microplate.

  • Self-Validation Checkpoint (Pre-read): Read the plate at the designated FRET excitation/emission wavelengths before adding the substrate. This establishes the compound's baseline auto-fluorescence or quenching effect.

  • Reaction Initiation: Add the FRET substrate to initiate the reaction.

  • Kinetic Read: Measure fluorescence continuously over 30 minutes. Calculate the initial velocity (V0).

  • Self-Validation Checkpoint (NEC): Verify that the "No Enzyme Control" (NEC) wells show zero change in fluorescence over time, confirming the compound is not causing spontaneous substrate cleavage.

Assay Validation Workflow

The following logic tree dictates the mandatory validation steps when screening piperazine-1-carboxylate derivatives to ensure high Z'-factors and reproducible data.

AssayValidation Start Compound Preparation (PPCH vs. Boc-Piperazine) Dilution Aqueous Buffer Dilution (Max 0.5% DMSO) Start->Dilution DLS Colloidal Aggregation Check (Dynamic Light Scattering) Dilution->DLS PreRead Optical Pre-read (Auto-fluorescence Check) DLS->PreRead Fail False Positive Flagged (High Baseline Noise) PreRead->Fail Baseline > 3 SD Proceed Proceed to Biological Assay (SRB / FRET) PreRead->Proceed Clean Baseline Validate Data Normalization & Z'-Factor Validation Proceed->Validate

Workflow for validating piperazine-1-carboxylate derivatives in optical biological assays.

References

  • Title: New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Intermediate derivatisation method in the discovery of new acaricide candidates: synthesis of N-substituted piperazine derivatives and their activity against phytophagous mites Source: Pest Management Science (PubMed / NIH) URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of Propyl Piperazine-1-Carboxylate Hydrochloride Purity via qNMR and HPLC

The Analytical Challenge in Piperazine Derivatives In pharmaceutical research and development, establishing the absolute purity of starting materials and intermediates is non-negotiable. Propyl piperazine-1-carboxylate h...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Piperazine Derivatives

In pharmaceutical research and development, establishing the absolute purity of starting materials and intermediates is non-negotiable. Propyl piperazine-1-carboxylate hydrochloride is a highly polar, aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

However, this compound presents a significant analytical challenge: it lacks an extended conjugated π-system. Standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies on chromophores to detect analytes. Because propyl piperazine-1-carboxylate has negligible UV absorbance above 220 nm, standard HPLC-UV at 254 nm is effectively "blind" to it [4]. If a batch contains trace aromatic impurities, HPLC-UV will grossly overestimate the impurity profile while underestimating the main component.

To achieve scientific integrity and regulatory compliance, we must abandon single-method reliance. The gold standard for such compounds is orthogonal cross-validation —comparing a mass-sensitive chromatographic method (HPLC-CAD) against a primary ratio metric method (1H qNMR) [1].

The Contenders: HPLC-CAD vs. 1H qNMR

To objectively assess the purity of propyl piperazine-1-carboxylate hydrochloride, we compare two orthogonal techniques. A method is only as trustworthy as its fundamental detection principle.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Instead of relying on optical properties, CAD measures the charge transferred to residual aerosol particles after the mobile phase is evaporated.

  • The Causality: Because CAD response is proportional to the mass of the non-volatile analyte, it provides a near-universal response. This eliminates the wildly varying response factors seen in UV detection, making the Area % a highly accurate reflection of the true Mass % for non-volatile impurities [5].

  • Blind Spot: CAD evaporates the mobile phase. Therefore, volatile impurities (like residual ethanol or water from the crystallization process) evaporate as well and remain undetected.

Quantitative Nuclear Magnetic Resonance (1H qNMR)

qNMR is an absolute, primary analytical method. It relies on the direct proportionality between the integrated area of a proton resonance signal and the number of nuclei generating that signal [2].

  • The Causality: By co-dissolving the sample with a highly pure, structurally unrelated Internal Standard (IS) like Maleic Acid, we create a self-validating system. The purity is calculated based on fundamental molar ratios, completely independent of chromatographic retention or optical properties [3].

  • Blind Spot: qNMR struggles with trace impurities (below 0.1%) that may be buried under the baseline or overlap with the main aliphatic signals.

Workflow Visualization

The following diagram illustrates the parallel, orthogonal workflow required to achieve a self-validating purity assessment.

G cluster_HPLC HPLC-CAD Pathway cluster_qNMR qNMR Pathway Start Propyl Piperazine-1-Carboxylate Hydrochloride Batch HPLC_Prep Sample Prep (Mobile Phase) Start->HPLC_Prep NMR_Prep Sample Prep (D2O + Maleic Acid) Start->NMR_Prep HPLC_Run Chromatographic Separation HPLC_Prep->HPLC_Run HPLC_Data Relative Purity (Area %) HPLC_Run->HPLC_Data CrossVal Cross-Validation & Discrepancy Analysis HPLC_Data->CrossVal NMR_Run 1H NMR Acquisition NMR_Prep->NMR_Run NMR_Data Absolute Purity (Mass %) NMR_Run->NMR_Data NMR_Data->CrossVal Final Validated Purity Certificate CrossVal->Final

Caption: Workflow for orthogonal cross-validation of purity using HPLC-CAD and qNMR.

Self-Validating Experimental Protocols

Do not just follow these steps; understand the physical chemistry governing them. Every parameter is chosen to eliminate analytical bias.

Protocol A: HPLC-CAD Method
  • Sample Preparation: Dissolve 1.0 mg of the batch in 1.0 mL of initial mobile phase. Causality: Using the mobile phase as the diluent prevents solvent-front distortion (Schlieren effect) during injection.

  • Column Selection: Use a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: The hydrochloride salt of the piperazine derivative is highly polar; standard C18 columns will suffer from phase collapse without a polar embedded group.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • CAD Parameters: Evaporation temperature set to 35°C. Causality: Lower temperatures preserve semi-volatile impurities, ensuring they are detected as aerosol particles rather than evaporating away.

  • System Suitability: Inject a blank to verify a flat baseline, followed by a reference standard to ensure theoretical plates ( N>2000 ) and a tailing factor ( T<1.5 ).

Protocol B: 1H qNMR Method (Absolute Quantitation)
  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20.0 mg of propyl piperazine-1-carboxylate HCl and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into the same vial[2]. Causality: Co-weighing into the same vial completely eliminates volumetric flask errors.

  • Solvation: Add 0.8 mL of Deuterium Oxide ( D2​O , 99.9% D). Vortex until fully dissolved and transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds. Causality: The longitudinal relaxation time ( T1​ ) for small molecules is typically up to 5 seconds. Setting D1 to 5×T1​ ensures >99.3% magnetization recovery. Failing to do this causes signal saturation, leading to an underestimation of the analyte's purity.

    • Scans: 16 to 32 (to achieve a Signal-to-Noise ratio > 250:1).

  • Integration: Integrate the Maleic Acid singlet ( δ ~6.25 ppm, 2H). Then, integrate the terminal methyl triplet of the propyl group ( δ ~0.90 ppm, 3H). Causality: These two signals are separated by over 5 ppm, ensuring zero signal overlap and pristine integration baselines.

Comparative Data Analysis & Discrepancy Causality

To demonstrate the necessity of cross-validation, consider the following representative experimental data from a synthesized batch of propyl piperazine-1-carboxylate hydrochloride.

Table 1: Methodological Comparison
ParameterHPLC-CAD1H qNMR
Detection Principle Aerosol charge (Mass-dependent)Proton resonance (Molar-dependent)
Reference Standard Requires identical reference standardRequires unrelated internal standard
Sensitivity to Water/Solvents Blind to water and volatile solventsDetects residual solvents and moisture
Purity Output Relative (Area %)Absolute (Mass %)
Table 2: Cross-Validation Data (Representative Batch)
Analytical MethodMain ComponentImpurity A (Aliphatic)Impurity B (Aromatic)Residual Solvent (Ethanol)Calculated Purity
HPLC-UV (254 nm) Not DetectedNot DetectedOverestimatedInvisibleMethod Failure
HPLC-CAD DetectedDetected (0.6%)Detected (0.2%)Invisible99.2% (Area %)
1H qNMR DetectedDetected (0.6%)Detected (0.2%)Detected (0.8%)98.4% (Mass %)
Expert Discrepancy Analysis

Why did HPLC-CAD report a purity of 99.2% while qNMR reported 98.4% ?

The causality lies in the fundamental detection mechanisms. CAD is an evaporative technique. During the chromatographic run, residual ethanol (used during the hydrochloride salt precipitation) evaporated alongside the mobile phase and was not detected. This artificially inflated the area percentage of the main component.

Conversely, qNMR is a primary mass-balance method. The protons from the residual ethanol were detected as a distinct triplet and quartet in the NMR spectrum. Because qNMR measures the absolute mass fraction of the analyte against the Maleic acid standard, the presence of the solvent correctly lowered the calculated mass percent of the active ingredient.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry Source: ACS Publications URL
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: Sigma-Aldrich URL
  • N-(2-Hydroxyethyl)
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL
Comparative

A Comparative Toxicological Assessment of Propyl Piperazine-1-Carboxylate Hydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to it...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2][3] However, the toxicological profile of novel piperazine derivatives requires meticulous evaluation to ensure their safety and viability as drug candidates. This guide provides a comparative analysis of the toxicity profiles of propyl piperazine-1-carboxylate hydrochloride and its structural analogs, offering insights grounded in available data and structure-activity relationships.

The core of this investigation revolves around understanding how modifications to the ester group at the 1-position of the piperazine ring influence cytotoxicity, genotoxicity, and in vivo toxicity. By examining propyl, ethyl, and tert-butyl analogs, we can begin to delineate the structure-toxicity relationships that govern the safety of this chemical class.

Comparative Hazard Profiles: A Qualitative Overview

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, a qualitative comparison of the hazard profiles of propyl piperazine-1-carboxylate hydrochloride and its close structural analogs can be established. This provides a foundational understanding of their intrinsic hazards.

CompoundAcute Toxicity (Oral)Skin Corrosion/IrritationSerious Eye Damage/IrritationSpecific Target Organ Toxicity (Single Exposure)
Propyl piperazine-1-carboxylate hydrochloride Category 4 (Harmful if swallowed)[4]Category 2 (Causes skin irritation)[4]Category 2A (Causes serious eye irritation)[4]Category 3 (May cause respiratory irritation)[4]
Ethyl piperazine-1-carboxylate Category 4 (Harmful if swallowed)[2][5]Category 2 (Causes skin irritation)[2][5]Category 2A (Causes serious eye irritation)[2][5]Category 3 (May cause respiratory irritation)[2]
tert-Butyl piperazine-1-carboxylate Not ClassifiedCategory 2 (Causes skin irritation)[6]Category 2 (Causes serious eye irritation)[6]Category 3 (May cause respiratory irritation)[6]
Piperazine (parent compound) Low acute toxicity[7][8]Corrosive/Irritant[7][8]Corrosive/Irritant[7]Neurotoxicity at high doses[7][8]

This initial comparison suggests that the propyl and ethyl esters of piperazine-1-carboxylate share a similar hazard profile, being harmful if swallowed and irritants to the skin and eyes. The tert-butyl analog appears to have lower acute oral toxicity. The parent piperazine, while having low acute toxicity, is a known irritant and can exhibit neurotoxicity at high doses.[7][8]

In Vitro Cytotoxicity: Insights from Piperazine Derivatives

Numerous studies have demonstrated that the piperazine moiety is a common feature in compounds exhibiting significant cytotoxicity against cancer cell lines.[4][9][10][11] For instance, certain piperazine-containing chalcone derivatives have shown potent activity against various cancer cell lines, with IC50 values in the low micromolar range.[4] It is important to note that high cytotoxicity against cancer cells does not directly translate to general toxicity but does indicate a potential for cellular damage.

Structure-Activity Relationship (SAR) for Cytotoxicity:

From the available literature, several SAR trends for piperazine derivatives can be inferred:

  • N-4 Substitution: The nature of the substituent at the N-4 position of the piperazine ring plays a crucial role in determining cytotoxicity. Bulky aromatic or heteroaromatic groups often enhance cytotoxic activity.[4]

  • Lipophilicity: Increased lipophilicity can lead to better cell membrane permeability and, consequently, higher intracellular concentrations, which may result in increased cytotoxicity. The increasing alkyl chain length from ethyl to propyl would slightly increase lipophilicity, which could potentially influence cytotoxic effects.

  • Metabolic Activation: The piperazine ring can be subject to metabolic activation, leading to the formation of reactive metabolites that can contribute to cytotoxicity.[12]

It is crucial to assess the cytotoxicity of these compounds on non-cancerous cell lines to get a clearer picture of their general toxicity. Some studies on piperazine-linked derivatives have shown minor toxicity against normal fibroblast cell lines at low concentrations.[13]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow:

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72h) C->D E Add MTT Solution D->E F Incubation (2-4h) E->F G Solubilize Formazan (e.g., DMSO) F->G H Measure Absorbance (Spectrophotometer) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (propyl piperazine-1-carboxylate hydrochloride and its analogs) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Potential for DNA Damage

The genotoxic potential of piperazine and its derivatives is a critical aspect of their safety profile. The parent compound, piperazine, is not considered to be genotoxic itself.[8] However, there is a concern that it can be nitrosated in vivo to form N-nitrosopiperazine, a known mutagen.[8]

For piperazine derivatives, the genotoxicity can be influenced by the substituents. A study on 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a piperazine derivative, showed a dose-dependent increase in reverse mutations in the Ames assay after metabolic activation with a rat S9 fraction.[14] This indicates that metabolic activation can play a significant role in the genotoxicity of some piperazine derivatives. The study identified that bioactivation could occur at both the piperazine ring and other parts of the molecule.[14]

Given the potential for metabolic activation, it is crucial to evaluate the genotoxicity of propyl piperazine-1-carboxylate hydrochloride and its analogs both with and without a metabolic activation system.

Experimental Protocol: Ames Test for Mutagenicity

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to cause mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.

Workflow:

Ames_Test_Workflow A Prepare Bacterial Cultures B Mix Bacteria, Test Compound, and S9 mix (optional) A->B C Pour onto Minimal Glucose Agar Plates B->C D Incubate (48-72h) C->D E Count Revertant Colonies D->E F Compare to Controls E->F

Caption: Workflow of the Ames test for mutagenicity assessment.

Step-by-Step Methodology:

  • Preparation of Bacterial Cultures: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254) to provide metabolic activation.

  • Plate Incorporation Assay:

    • To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Toxicity: Acute Systemic Effects

The GHS classification of "Acute Toxicity, Category 4 (Oral)" for propyl and ethyl piperazine-1-carboxylate suggests an LD50 in the range of 300 to 2000 mg/kg. This indicates a higher acute toxicity than the parent piperazine. The increased lipophilicity of the ester derivatives compared to the parent piperazine could lead to enhanced absorption and distribution, potentially contributing to this higher toxicity.

Structure-Activity Relationship (SAR) for In Vivo Toxicity:

  • Lipophilicity and Absorption: As the alkyl chain of the ester group increases in length (ethyl to propyl), there is a slight increase in lipophilicity. This could potentially influence the rate and extent of oral absorption, which in turn can affect the acute toxicity.

  • Metabolism and Clearance: The ester linkage is susceptible to hydrolysis by esterases in the body, which would release piperazine-1-carboxylic acid and the corresponding alcohol. The rate of this hydrolysis and the subsequent metabolism and clearance of the parent compound and its metabolites will significantly impact the overall toxicity.

  • Target Organ Toxicity: The GHS classification for propyl piperazine-1-carboxylate hydrochloride indicates potential for specific target organ toxicity (respiratory irritation).[4] For the broader class of piperazine derivatives, hepatotoxicity and cardiotoxicity have been observed.[15][16]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

Principle: The method uses a small number of animals in a stepwise procedure to classify a substance into one of a series of toxicity classes based on the observed mortality.

Workflow:

Acute_Toxicity_Workflow A Select Starting Dose (e.g., 300 mg/kg) B Dose 3 Animals (Single Sex) A->B C Observe for 14 Days (Mortality & Clinical Signs) B->C D Decision Point: Based on Mortality C->D E Stop Test D->E Clear Outcome F Dose at Lower Level D->F High Mortality G Dose at Higher Level D->G No/Low Mortality

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Propyl piperazine-1-carboxylate hydrochloride

Operational Safety & PPE Guide: Handling Propyl Piperazine-1-Carboxylate Hydrochloride 1. Chemical Profile & Mechanistic Toxicology Propyl piperazine-1-carboxylate hydrochloride (CAS: 2138149-55-8) is a specialized inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling Propyl Piperazine-1-Carboxylate Hydrochloride

1. Chemical Profile & Mechanistic Toxicology Propyl piperazine-1-carboxylate hydrochloride (CAS: 2138149-55-8) is a specialized intermediate frequently utilized by researchers and scientists in drug development[1]. While its structural properties make it highly valuable for synthesizing complex pharmaceutical active ingredients, these same properties necessitate rigorous safety and handling protocols.

The Causality of Irritation: According to its safety profile, this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. The toxicity mechanism is directly driven by its chemical structure. As a hygroscopic hydrochloride salt containing a basic piperazine ring, aerosolized dust particles rapidly dissolve upon contact with the moisture of the respiratory mucosa, the tear film of the eyes, or sweat on the skin. This rapid dissolution creates localized hyperosmotic stress and an acute pH shift that disrupts the epithelial barrier. This micro-environmental disruption activates transient receptor potential (TRP) channels on sensory neurons, eliciting nociceptive pain and acute inflammatory responses. Understanding this mechanism is critical: your primary operational goal is to prevent moisture-mediated dissolution on biological tissues by strictly controlling dust aerosolization.

2. Core Personal Protective Equipment (PPE) Requirements To mitigate the specific hazards of Propyl piperazine-1-carboxylate hydrochloride, PPE must act as an impermeable barrier against both solid particulates and aqueous solutions. The following quantitative standards must be met:

PPE CategorySpecification & MaterialRegulatory StandardJustification
Eye Protection Chemical splash goggles (indirect venting) or face shield.[2]Prevents airborne dust from settling into the tear film. Standard safety glasses lack a sufficient orbital seal.
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for incidental, 0.4 mm for prolonged contact).[3]Piperazine derivatives can permeate thin latex. Nitrile provides superior chemical resistance to basic amines.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).[4]Filters out hygroscopic dust particles before they can reach and dissolve in the respiratory epithelium.
Body Protection Fully buttoned cotton or flame-resistant lab coat.[3]Prevents particulate accumulation on street clothing and subsequent dermal exposure.

3. Operational Workflows & Handling Protocols The following self-validating protocol ensures that any potential exposure is contained and neutralized before it can cause harm.

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Prior to opening the chemical container, verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Because the hydrochloride salt is a dry, hygroscopic powder, it is highly prone to static cling. Use an anti-static weighing spatula and a grounded balance to prevent the powder from aerosolizing or adhering to the outside of the weighing boat.

  • Dispensing: Slowly transfer the required mass of Propyl piperazine-1-carboxylate hydrochloride. Keep the source container as close to the weighing boat as possible to minimize the drop height, thereby reducing dust generation.

  • Solubilization: When adding the powder to a solvent, add it incrementally. Rapid addition can lead to localized exothermic reactions, causing the solvent to micro-boil and splash.

  • Immediate Decontamination: Once dispensing is complete, immediately wipe down the balance, spatula, and hood surface with a damp (not soaking) paper towel using a mild soap and water solution. The water dissolves the residual hydrochloride salt, and the soap disrupts any organic residues.

4. Emergency Response & Disposal Plans

Spill Management: If a spill occurs, do not dry sweep. Dry sweeping will immediately aerosolize the hydrochloride salt, drastically increasing the inhalation risk and violating respiratory safety parameters[4].

  • Evacuate personnel not wearing appropriate PPE from the immediate area.

  • Cover the spilled powder with damp absorbent pads to suppress dust generation.

  • Carefully wipe up the material, working from the outside of the spill toward the center to prevent spreading.

  • Wash the spill area with copious amounts of soap and water to neutralize residual micro-particulates.

Disposal Plan: Consolidate all contaminated wipes, empty chemical containers, and disposable PPE (like gloves) into a heavy-duty, sealable polyethylene bag. Label the bag clearly as "Hazardous Solid Waste - Piperazine Derivative" and dispose of it through your institution's approved hazardous waste management system, strictly in compliance with local environmental regulations.

5. Workflow Visualization

G Start Pre-Operation Setup (Fume Hood >100 fpm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Dispense Dispense Chemical (Anti-static Spatula) PPE->Dispense Dissolve Solubilize/React (Avoid Dust Generation) Dispense->Dissolve Spill Spill Detected? Dissolve->Spill Clean Wet Wipe & Contain (Do Not Sweep) Spill->Clean Yes Decon Decontaminate Surfaces (Soap & Water) Spill->Decon No Clean->Decon Waste Dispose as Hazardous Solid Waste Decon->Waste

Workflow for the safe handling and spill management of Propyl piperazine-1-carboxylate hydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." eCFR.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements (Personal Protective Equipment)." eCFR.gov. [Link]

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